Alosetron-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2D3 |
InChI Key |
JSWZEAMFRNKZNL-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Alosetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Alosetron-d3, a deuterated analog of Alosetron. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1] The introduction of deuterium at the N-methyl position of the pyrido[4,3-b]indol-1-one core can offer advantages in metabolic stability, potentially leading to an improved pharmacokinetic profile. This guide outlines a plausible synthetic route and the analytical methodologies required for the confirmation of its structure and purity.
Synthesis of this compound
A plausible synthetic pathway commences with the construction of the tricyclic core, followed by the introduction of the deuterated methyl group and subsequent coupling with the imidazole side chain.
Experimental Protocol: Synthesis of this compound
-
Preparation of 5H-pyrido[4,3-b]indol-1(2H)-one: The synthesis begins with the construction of the core tricyclic structure. This can be achieved through various established methods, often involving a Fischer indole synthesis or related cyclization strategies starting from appropriate pyridine and phenylhydrazine precursors.
-
N-Deuteriomethylation: The crucial isotopic labeling step involves the N-methylation of the lactam nitrogen of the 5H-pyrido[4,3-b]indol-1(2H)-one intermediate.
-
To a solution of 5H-pyrido[4,3-b]indol-1(2H)-one in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the lactam nitrogen.
-
After stirring for a short period, a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product, 5-(methyl-d3)-1,2-dihydropyrido[4,3-b]indol-1-one, is extracted with an organic solvent, dried, and purified by column chromatography.
-
-
Coupling with the Imidazole Side Chain: The final step is the introduction of the 5-methyl-1H-imidazol-4-ylmethyl side chain.
-
The N-deuteriomethylated intermediate is first halogenated or activated at the 2-position.
-
The activated intermediate is then reacted with 4-(chloromethyl)-5-methyl-1H-imidazole or a similar reactive species in the presence of a base to facilitate the nucleophilic substitution.
-
The final product, this compound, is then purified using techniques such as column chromatography or recrystallization to yield the desired compound with high purity.
-
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are conducted using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the successful incorporation of the deuterium atoms and the overall structure of the molecule. The absence of the N-methyl proton signal in the ¹H NMR spectrum and the characteristic triplet signal for the -CD3 group in the ¹³C NMR spectrum are key indicators of successful deuteration.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole-CH | ~7.5 | ~135 |
| Imidazole-C | - | ~125 |
| Imidazole-CH3 | ~2.2 | ~10 |
| Imidazole-CH2 | ~4.8 | ~45 |
| Pyrido-CH2 | ~3.0, ~3.8 | ~25, ~40 |
| Pyrido-C=O | - | ~165 |
| Indole-Ar-H | ~7.0-7.8 | ~110-140 |
| Indole-N-CD3 | Absent | ~30 (triplet) |
Note: Predicted chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, further validating the elemental composition.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₅D₃N₄O |
| Molecular Weight | 297.37 g/mol |
| [M+H]⁺ (Expected) | m/z 298.18 |
Note: The molecular weight of non-deuterated Alosetron is 294.35 g/mol .
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized this compound. A reversed-phase HPLC method can be utilized to separate the final product from any starting materials or byproducts.
Experimental Protocol: HPLC Analysis
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a 75:25 (v/v) mixture of 0.01 M ammonium acetate (pH 3.5) and acetonitrile.[2]
-
Detection: UV detection at a wavelength of 217 nm or 295 nm.[2][3]
-
Injection Volume: 20 µL.[3]
Table 3: HPLC Purity Analysis Parameters for this compound
| Parameter | Specification |
| Purity | ≥ 98% |
| Retention Time | Dependent on specific method conditions |
| Impurities | Each individual impurity ≤ 0.1% |
Visualizing the Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for this compound characterization.
References
Alosetron-d3: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapies.[1][2][3][4] This technical guide explores the core mechanism of action of Alosetron and investigates the potential implications of deuteration on its pharmacokinetic and pharmacodynamic profile, leading to the development of Alosetron-d3. While specific studies on this compound are not extensively available in the public domain, this paper will extrapolate its anticipated properties based on the established pharmacology of Alosetron and the known effects of deuterium substitution in drug molecules.
The Role of Serotonin and 5-HT3 Receptors in IBS-D
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gastrointestinal (GI) tract, regulating motility, secretion, and visceral sensation.[5] In patients with IBS-D, abnormal serotonin signaling is thought to contribute to the characteristic symptoms of abdominal pain, discomfort, and altered bowel habits.[5] 5-HT3 receptors, a subtype of serotonin receptors, are ligand-gated ion channels extensively distributed on enteric neurons in the human GI tract.[1][2] Activation of these receptors by serotonin leads to neuronal depolarization, which in turn affects the regulation of visceral pain, colonic transit, and GI secretions.[1][2]
Alosetron's Mechanism of Action: 5-HT3 Receptor Antagonism
Alosetron functions as a potent and selective antagonist of the 5-HT3 receptor.[1][2][6] By binding to and blocking these receptors, Alosetron inhibits the downstream signaling pathways mediated by serotonin.[5] This blockade has several therapeutic effects in the context of IBS-D:
-
Reduced Gastrointestinal Motility: Alosetron slows colonic transit time, which allows for increased absorption of water and electrolytes, leading to firmer stools and reduced frequency of bowel movements.[3][7]
-
Decreased Visceral Pain Perception: By modulating the activity of enteric neurons involved in pain signaling, Alosetron helps to alleviate abdominal pain and discomfort associated with IBS-D.[5]
-
Inhibition of Intestinal Secretion: Alosetron can reduce the secretion of fluids into the intestines, further contributing to the control of diarrhea.[5]
The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of Alosetron.
Pharmacokinetics of Alosetron
Understanding the pharmacokinetic profile of Alosetron is crucial for its clinical application and provides a basis for predicting the effects of deuteration.
| Parameter | Value | Reference |
| Bioavailability | ~50-60% | [3][4][8] |
| Time to Peak Plasma Concentration | ~1 hour | [4][9] |
| Protein Binding | ~82% | [3] |
| Volume of Distribution | 65-95 L | [9][10] |
| Elimination Half-life | ~1.5 hours | [2][7][8][9] |
| Metabolism | Extensive hepatic metabolism via CYP2C9, CYP3A4, and CYP1A2 | [9][10] |
| Excretion | Primarily renal (74%) and fecal (11%) | [3][9] |
The Rationale for this compound: The Deuterium Isotope Effect
Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic fate. This is known as the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, deuteration can slow down the rate of metabolism.[11]
The potential benefits of developing a deuterated version of Alosetron (this compound) could include:
-
Reduced Rate of Metabolism: Slower breakdown by CYP enzymes.[11]
-
Prolonged Half-life: A longer duration of action in the body.[11]
-
Reduced Dosing Frequency: Potentially allowing for once-daily administration.
-
Improved Safety Profile: A lower required dose could lead to fewer adverse drug reactions.[11]
The following workflow illustrates the hypothetical development and evaluation process for this compound.
Experimental Protocols for this compound Studies
To ascertain the potential advantages of this compound, a series of preclinical and clinical studies would be necessary. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Alosetron and this compound in human liver microsomes.
Protocol:
-
Incubation: Alosetron and this compound (1 µM) are incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding ice-cold acetonitrile.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
5-HT3 Receptor Binding Assay
Objective: To determine and compare the binding affinity of Alosetron and this compound to the human 5-HT3 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT3 receptor are prepared.
-
Radioligand: A radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) is used as the ligand.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of either Alosetron or this compound.
-
Incubation and Separation: After incubation, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Clinical Efficacy of Alosetron
Numerous clinical trials have demonstrated the efficacy of Alosetron in women with severe IBS-D. A meta-analysis of six large, randomized, placebo-controlled trials showed a significant improvement in adequate relief of pain and global IBS symptoms with Alosetron compared to placebo.[12]
| Endpoint | Alosetron | Placebo | p-value | Reference |
| Adequate Relief of IBS Pain and Discomfort (3 months) | 43% | 26% | <0.001 | [13] |
| Global Improvement in IBS Symptoms (Pooled Odds Ratio) | 1.81 | - | - | [12] |
| Reduction in Days with Fecal Urgency | Significantly Reduced | - | <0.0001 | [14] |
| Improvement in Stool Consistency | Significantly Firmer | - | <0.001 | [13] |
Safety and Tolerability of Alosetron
The most common adverse event associated with Alosetron is constipation.[1][13][15][16] Serious, though infrequent, gastrointestinal adverse reactions, including ischemic colitis and serious complications of constipation, have been reported.[1][2][9] Due to these risks, Alosetron is available only through a restricted prescribing program.[2][17]
Conclusion
Alosetron is a well-established 5-HT3 receptor antagonist with proven efficacy in treating severe IBS-D in women. The development of a deuterated analog, this compound, presents a promising strategy to potentially improve its pharmacokinetic profile, leading to a longer half-life and a potentially more favorable safety and dosing regimen. While specific data on this compound is currently lacking, the principles of the deuterium isotope effect suggest that it could offer a significant clinical advantage over the non-deuterated parent compound. Further preclinical and clinical studies are warranted to fully elucidate the mechanism of action and clinical utility of this compound.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alosetron - Wikipedia [en.wikipedia.org]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]
- 6. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Review article: clinical pharmacology of alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bioscientia.de [bioscientia.de]
- 12. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized controlled clinical trial of the serotonin type 3 receptor antagonist alosetron in women with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: Tolerability and safety of alosetron during long-term administration in female and male irritable bowel syndrome patients. [scholars.duke.edu]
- 17. Optimizing outcomes with alosetron hydrochloride in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, specific studies on the primary kinetic isotope effect of Alosetron-d3 are not publicly accessible. This guide is therefore based on the established metabolic pathways of Alosetron, principles of the kinetic isotope effect in deuterated drugs, and analogous data from compounds metabolized by the same cytochrome P450 enzymes. The quantitative data presented herein is hypothetical and for illustrative purposes.
Introduction
Alosetron is a potent and selective 5-HT3 receptor antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1] The therapeutic efficacy of Alosetron is, however, influenced by its rapid and extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to a short half-life of approximately 1.5 hours.[2][3] The major enzymes involved in its metabolism are CYP2C9, CYP3A4, and CYP1A2.[2]
The development of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, has emerged as a strategy to improve the pharmacokinetic profiles of parent compounds.[][5] This approach leverages the primary kinetic isotope effect (KIE), a phenomenon where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[6][7] When this bond cleavage is the rate-determining step in a drug's metabolism, deuteration can lead to a reduced rate of metabolic clearance, increased systemic exposure, and potentially a longer half-life.[6] This guide explores the theoretical primary kinetic isotope effect of a deuterated version of Alosetron, herein referred to as this compound.
Potential Sites for Deuteration in Alosetron
The metabolism of Alosetron involves N-demethylation and hydroxylation.[3] To elicit a primary kinetic isotope effect, deuterium substitution should be at a "metabolic soft spot" where C-H bond cleavage is the rate-limiting step of metabolism. Based on the known metabolic pathways of Alosetron, the most plausible sites for deuteration are the methyl group attached to the imidazole ring and the methyl group on the piperidine nitrogen, which are susceptible to oxidation by CYP enzymes.
Hypothetical Quantitative Data for this compound
The following table summarizes the hypothetical in vitro metabolic parameters for Alosetron and this compound when incubated with human liver microsomes. The data is projected based on typical KIE values observed for drugs metabolized by CYP2C9, CYP3A4, and CYP1A2.
| Parameter | Alosetron (d0) | This compound (Hypothetical) | Fold Change |
| Vmax (pmol/min/mg) | 150 | 75 | 0.5 |
| Km (µM) | 5 | 5.2 | 1.04 |
| Intrinsic Clearance (CLint, µL/min/mg) | 30 | 14.4 | 0.48 |
| Half-life (t½, min) | 23.1 | 48.1 | 2.08 |
| KIE (CLint_d0/CLint_d3) | - | 2.08 | - |
Note: This data is hypothetical and serves to illustrate the potential impact of deuteration. Actual values would need to be determined experimentally.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol is designed to determine the in vitro half-life and intrinsic clearance of Alosetron and this compound in human liver microsomes.[8][9][10][11][12]
Materials:
-
Alosetron and this compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not metabolized by the same CYPs)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Alosetron and this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Add the test compound (Alosetron or this compound) to the reaction mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Recombinant CYP Enzyme Phenotyping
This protocol identifies the specific CYP enzymes responsible for the metabolism of Alosetron and the magnitude of the KIE for each enzyme.[13][14]
Materials:
-
Alosetron and this compound
-
Recombinant human CYP enzymes (CYP2C9, CYP3A4, CYP1A2)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Follow the general procedure for the microsomal stability assay, but replace the human liver microsomes with individual recombinant CYP enzymes.
-
Incubate Alosetron and this compound separately with each recombinant CYP enzyme.
-
Quantify the depletion of the parent compound over time using LC-MS/MS.
-
Calculate the kinetic parameters (Vmax, Km, CLint) for each enzyme with both the deuterated and non-deuterated compounds.
-
Determine the KIE for each specific CYP-mediated metabolic pathway.
LC-MS/MS Analysis
This method is for the quantification of Alosetron and this compound in in vitro samples.[15][16][17]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Alosetron: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (shifted by +3 Da)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimize cone voltage and collision energy for each transition.
Visualizations
Caption: Metabolic pathways of Alosetron.
Caption: Experimental workflow for KIE determination.
Caption: Logical flow of deuteration's effect.
Conclusion
While specific experimental data for this compound is not yet available, the principles of the primary kinetic isotope effect suggest that a deuterated version of Alosetron could exhibit a more favorable pharmacokinetic profile. By strategically replacing hydrogen with deuterium at the sites of metabolic oxidation, it is plausible that the metabolic clearance of Alosetron could be reduced, leading to increased systemic exposure and a prolonged half-life. This could potentially translate to a simplified dosing regimen and improved patient compliance. Further in vitro and in vivo studies are warranted to confirm these hypotheses and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
- 16. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 17. HPLC-MS/MS in drug metabolism and pharmacokinetic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Deuterated Alosetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2][3] Its therapeutic effect is achieved by modulating visceral pain, colonic transit, and gastrointestinal secretions.[3][4] Alosetron undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes, which influences its pharmacokinetic profile and potential for drug-drug interactions.[1]
Deuteration, the selective replacement of hydrogen atoms with deuterium, has emerged as a strategy to favorably alter the pharmacokinetic properties of drugs.[5] By forming a stronger chemical bond with carbon, deuterium can slow down metabolic processes, potentially leading to improved metabolic stability, increased systemic exposure, and a more favorable dosing regimen.[6] This guide provides a comprehensive overview of the preclinical pharmacokinetics of alosetron and explores the anticipated effects of deuteration on its metabolic fate. While specific preclinical data on deuterated alosetron is not publicly available, this document synthesizes the known pharmacokinetics of alosetron with the established principles of deuterium's effects on drug metabolism to offer a predictive technical overview.
Alosetron's Mechanism of Action and Signaling Pathway
Alosetron exerts its pharmacological effects by selectively blocking 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract.[4] Activation of these receptors by serotonin contributes to the pathophysiology of IBS by regulating visceral pain, colonic transit, and GI secretions.[2][3] By antagonizing these receptors, alosetron mitigates the downstream signaling that leads to the symptoms of IBS-D.[2]
Figure 1: Alosetron's 5-HT3 Receptor Antagonist Signaling Pathway.
Preclinical Pharmacokinetics of Alosetron
The preclinical pharmacokinetic profile of alosetron has been characterized in several animal species, providing a foundation for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption
Alosetron is rapidly absorbed after oral administration in animals and humans.[7] In healthy volunteers, the absolute bioavailability is approximately 50% to 60%, with peak plasma concentrations reached within one hour.[1]
Distribution
Alosetron is widely distributed throughout the body's tissues.[7] The volume of distribution ranges from 65 to 95 liters, and it is approximately 82% bound to plasma proteins.[1]
Metabolism
The metabolism of alosetron is extensive and rapid, primarily occurring in the liver through cytochrome P450 enzymes.[1][7] The main metabolic pathways include N-demethylation, hydroxylation, and oxidation.[7] In humans, the key enzymes involved are CYP2C9, CYP3A4, and CYP1A2.[1] In vitro studies using rat, dog, and human hepatocytes and microsomes have shown that the major routes of metabolism are N-dealkylation and/or hydroxylation.[8]
Excretion
Following administration of radiolabeled alosetron, approximately 74% of the dose is excreted in the urine, mainly as metabolites, with less than 1% as the unchanged drug.[1] Fecal excretion accounts for about 11% of the dose.[1] The terminal elimination half-life of alosetron is roughly 1.5 hours.[1]
Quantitative Pharmacokinetic Data of Alosetron
| Parameter | Human | Rat | Dog | Mouse | Rabbit |
| Bioavailability | 50-60%[1] | Data not available | Data not available | Data not available | Data not available |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour[1] | Data not available | Data not available | Data not available | Data not available |
| Volume of Distribution | 65-95 L[1] | Widely distributed[7] | Widely distributed[7] | Data not available | Data not available |
| Plasma Protein Binding | 82%[1] | Data not available | Data not available | Data not available | Data not available |
| Elimination Half-Life | ~1.5 hours[1] | Data not available | Data not available | Data not available | Data not available |
| Primary Route of Elimination | Renal (as metabolites)[1] | Biliary and renal[7] | Biliary and renal[7] | Data not available | Data not available |
| Major Metabolizing Enzymes | CYP2C9, CYP3A4, CYP1A2[1] | CYP enzymes[8] | CYP enzymes[8] | Data not available | Data not available |
The Potential Impact of Deuteration on Alosetron Pharmacokinetics
Deuterating alosetron at specific metabolically active sites could significantly alter its pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450 enzymes.[6] This is known as the kinetic isotope effect.
Expected Effects of Deuteration:
-
Reduced Metabolic Clearance: Deuteration at sites of primary metabolism (e.g., positions susceptible to hydroxylation or N-demethylation) would likely slow down the rate of metabolism, leading to reduced systemic clearance.[5]
-
Increased Half-Life and Exposure: A reduction in clearance would result in a longer elimination half-life and increased overall drug exposure (AUC).[6]
-
Metabolic Shunting: If one metabolic pathway is slowed by deuteration, the metabolism may shift to alternative pathways.[5] This could potentially lead to a different metabolite profile, which would require careful characterization to assess for any new active or toxic metabolites.
Figure 2: Logical Flow of Deuteration's Effect on Alosetron's Metabolism.
Experimental Protocols for Preclinical Pharmacokinetic Assessment
The following are detailed methodologies for key experiments to evaluate the preclinical pharmacokinetics of a deuterated alosetron candidate.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of deuterated alosetron compared to its non-deuterated counterpart in liver microsomes and hepatocytes from various species (rat, dog, human).
Methodology:
-
Incubation: Deuterated alosetron and alosetron (at a concentration of 1 µM) are incubated with liver microsomes (0.5 mg/mL) or hepatocytes (1 million cells/mL) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study in Rodents (Rats)
Objective: To determine the pharmacokinetic profile of deuterated alosetron after intravenous and oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) group: A single bolus dose (e.g., 1 mg/kg) of deuterated alosetron is administered via the tail vein.
-
Oral (PO) group: A single oral gavage dose (e.g., 5 mg/kg) of deuterated alosetron is administered.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of deuterated alosetron are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Figure 3: Experimental Workflow for Preclinical Pharmacokinetic Evaluation.
Conclusion
While preclinical pharmacokinetic data for a deuterated version of alosetron are not currently in the public domain, a thorough understanding of the ADME properties of the parent compound provides a strong basis for predicting the effects of deuteration. The strategic incorporation of deuterium at sites of metabolic vulnerability is anticipated to slow the rate of metabolism, thereby increasing the systemic exposure and half-life of alosetron. This could potentially lead to a more favorable dosing regimen and improved therapeutic outcomes for patients with severe IBS-D. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of any deuterated alosetron candidate, enabling a comprehensive characterization of its pharmacokinetic profile. Such studies are essential for advancing the development of potentially improved therapeutic agents.
References
- 1. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: a comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Metabolic Fates: A Technical Guide to Alosetron-d3 as a Tracer in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Alosetron-d3 as a stable isotope tracer for elucidating the metabolic pathways of Alosetron. By leveraging the principles of tracer-based metabolomics, researchers can gain precise insights into the biotransformation of this serotonin 5-HT3 receptor antagonist, crucial for understanding its efficacy, safety profile, and potential drug-drug interactions. This document provides a comprehensive overview of Alosetron's metabolism, detailed experimental protocols for in vitro studies, and a framework for data analysis and visualization.
Introduction to Alosetron and the Role of Deuterated Tracers
Alosetron is a medication used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2] Its therapeutic effect is mediated by its potent and selective antagonism of the 5-HT3 receptor.[1] Understanding the metabolic fate of Alosetron is paramount for optimizing its clinical use and identifying potential safety concerns.
Stable isotope-labeled compounds, such as this compound, serve as powerful tools in metabolic research.[3][4] By replacing one or more hydrogen atoms with deuterium, a non-radioactive isotope, the mass of the molecule is increased without significantly altering its chemical properties.[5] This allows for the differentiation of the tracer and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry.[5][6] When used as a tracer, this compound can be administered to an in vitro or in vivo system, and its metabolic products can be tracked and quantified, providing a dynamic view of its biotransformation.[3]
Pharmacokinetics and Metabolism of Alosetron
Alosetron is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism.[7][8] The major routes of metabolism include N-demethylation, hydroxylation, and oxidation.[1][8] These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2C9, and CYP3A4 being the main contributors.[7][9]
Quantitative Pharmacokinetic and Metabolic Data
The following tables summarize key quantitative data related to Alosetron's pharmacokinetics and metabolism.
Table 1: Pharmacokinetic Parameters of Alosetron
| Parameter | Value | Reference |
| Bioavailability | ~50-60% | [7] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [7] |
| Plasma Protein Binding | ~82% | [7] |
| Volume of Distribution (Vd) | 65-95 L | [7] |
| Elimination Half-life (t1/2) | ~1.5 hours | [1] |
| Primary Route of Elimination | Hepatic Metabolism | [7] |
Table 2: Major Cytochrome P450 Enzymes Involved in Alosetron Metabolism
| Enzyme | Contribution | Reference |
| CYP1A2 | Major | [7][9] |
| CYP2C9 | Major | [7][9] |
| CYP3A4 | Major | [7][9] |
Experimental Protocols for Metabolic Profiling using this compound
This section provides a detailed methodology for an in vitro experiment to profile the metabolites of Alosetron using this compound as a tracer. The protocol utilizes human liver microsomes, which are a rich source of CYP enzymes.[10][11]
In Vitro Incubation with Human Liver Microsomes
Objective: To identify and quantify the metabolites of Alosetron formed by human liver microsomes.
Materials:
-
Alosetron
-
This compound (as an internal standard and tracer)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Alosetron and this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), and the Alosetron/Alosetron-d3 mixture. The final concentration of Alosetron can be varied to study enzyme kinetics.
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the components to equilibrate.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final volume should be standardized for all samples.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins and quench the enzymatic activity.
-
For the 0-minute time point, add the acetonitrile before adding the NADPH regenerating system to serve as a negative control.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures thoroughly.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Objective: To separate, detect, and identify Alosetron and its deuterated and non-deuterated metabolites.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the parent drug from its more polar metabolites (e.g., starting with a low percentage of B and gradually increasing).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Alosetron: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
Predicted Metabolites: Set up MRM transitions for expected metabolites (e.g., hydroxylated Alosetron, N-demethylated Alosetron) and their deuterated counterparts.
-
Data Analysis and Visualization
Metabolite Identification
Metabolites are identified by comparing the mass spectra of the samples with those of the parent drug and the deuterated tracer. The characteristic mass shift of +3 Da for metabolites containing the deuterium label confirms their origin from this compound. The fragmentation patterns in the MS/MS spectra provide structural information for metabolite characterization.
Quantitative Analysis
The concentration of Alosetron and its metabolites can be quantified by comparing the peak areas of the analyte to the peak area of the deuterated internal standard (this compound). A calibration curve is constructed using known concentrations of the non-labeled standard and a fixed concentration of the internal standard.
Visualization of Metabolic Pathways and Workflows
Visualizing the metabolic pathways and experimental workflows is crucial for clear communication and understanding of the experimental design and results. The following diagrams are generated using the Graphviz DOT language.
Caption: Metabolic Pathway of Alosetron.
Caption: Experimental Workflow for Metabolic Profiling.
Conclusion
The use of this compound as a tracer in metabolic profiling studies offers a robust and precise method for elucidating the biotransformation pathways of Alosetron. The detailed experimental protocol provided in this guide, combined with advanced LC-MS/MS analysis, enables researchers to identify and quantify metabolites, thereby providing critical information for drug development and clinical application. The visualization of metabolic pathways and experimental workflows further enhances the understanding and communication of these complex studies. This approach is invaluable for gaining a deeper insight into the metabolic fate of Alosetron and other xenobiotics.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. researchgate.net [researchgate.net]
- 7. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: a comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterated Alosetron for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide for the synthesis of deuterated Alosetron (Alosetron-d3), a critical tool for metabolism, pharmacokinetic, and mechanistic studies of the serotonin 5-HT3 receptor antagonist, Alosetron. The strategic incorporation of deuterium at the N-methyl position offers a means to investigate the kinetic isotope effect on drug metabolism, potentially leading to a better understanding of its pharmacological profile. This guide outlines a plausible and efficient synthetic pathway, complete with detailed experimental protocols and data presentation, to facilitate its preparation in a research setting.
Overview of the Synthetic Strategy
The synthesis of deuterated Alosetron, specifically 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, is most effectively achieved through a late-stage deuteromethylation of a suitable precursor. This approach leverages the availability of the non-deuterated core structure and a commercially available deuterated methylating agent. The overall synthetic workflow can be conceptualized as a two-stage process:
-
Synthesis of the N-desmethyl Alosetron precursor: This involves the construction of the core heterocyclic system of Alosetron without the N-methyl group.
-
Trideuteromethylation: The introduction of the deuterated methyl group onto the nitrogen atom of the pyrido[4,3-b]indol-1-one ring system.
This strategy allows for the efficient incorporation of the deuterium label at a specific and metabolically relevant position.
Synthesis of the N-desmethyl Alosetron Precursor
The key precursor for the synthesis of deuterated Alosetron is N-desmethyl Alosetron, chemically known as 2,3,4,5-Tetrahydro-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one. This compound is available from commercial suppliers, which is the recommended route for research purposes to ensure purity and save significant synthesis time. However, for completeness, a potential synthetic route is outlined below, adapted from known procedures for Alosetron and related heterocyclic systems.
The synthesis involves the condensation of two key fragments: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one and a suitably functionalized imidazole derivative, such as 4-(chloromethyl)-5-methyl-1H-imidazole.
Diagram of the Synthetic Pathway for N-desmethyl Alosetron
Caption: Synthesis of the N-desmethyl Alosetron precursor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Notes |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | 114943-52-7 | C11H10N2O | Starting material |
| 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride | 38585-62-5 | C5H8Cl2N2 | Reagent |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C3H7NO | Solvent |
| Ethyl acetate | 141-78-6 | C4H8O2 | For extraction and purification |
| Saturated aqueous sodium bicarbonate | 144-55-8 | NaHCO3 | For workup |
| Brine | N/A | N/A | For workup |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO4 | Drying agent |
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford N-desmethyl Alosetron.
Trideuteromethylation of N-desmethyl Alosetron
The final step in the synthesis of deuterated Alosetron is the N-alkylation of the N-desmethyl precursor with a trideuterated methylating agent. Trideuteromethyl iodide (CD3I) is a commonly used and effective reagent for this transformation.
Diagram of the Trideuteromethylation Reaction
Caption: Final trideuteromethylation step to yield this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Notes |
| N-desmethyl Alosetron | 122852-63-5 | C16H16N4O | Precursor |
| Trideuteromethyl iodide (CD3I) | 865-50-9 | CD3I | Deuterating agent |
| Potassium carbonate, anhydrous | 584-08-7 | K2CO3 | Base |
| Acetone, anhydrous | 67-64-1 | C3H6O | Solvent |
| Dichloromethane | 75-09-2 | CH2Cl2 | For extraction and purification |
| Methanol | 67-56-1 | CH4O | For purification |
Procedure:
-
To a solution of N-desmethyl Alosetron (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add trideuteromethyl iodide (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Data Presentation
The following tables summarize the key chemical data for the compounds involved in the synthesis of deuterated Alosetron.
Table 1: Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N-desmethyl Alosetron | 2,3,4,5-Tetrahydro-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one | C16H16N4O | 280.32 |
| This compound | 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one | C17H15D3N4O | 297.38 |
Table 2: Illustrative Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Expected Isotopic Purity (%) |
| Synthesis of N-desmethyl Alosetron | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, 4-(chloromethyl)-5-methyl-1H-imidazole, NaH | DMF | 0 to RT | 12-18 | 60-75 | N/A |
| Trideuteromethylation of N-desmethyl Alosetron | N-desmethyl Alosetron, CD3I, K2CO3 | Acetone | Reflux (approx. 56) | 4-6 | 75-90 | >98 |
Note: Expected yields and isotopic purity are illustrative and may vary based on experimental conditions and scale.
Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is crucial for confirming the absence of the N-methyl proton signal and the overall structural integrity. ¹³C NMR can be used to verify the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the deuterated compound, providing direct evidence of deuterium incorporation.
-
High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the chemical purity of the final product.
Conclusion
The synthesis of deuterated Alosetron presented in this guide provides a reliable pathway for researchers to obtain this valuable tool for in-depth pharmacological studies. The late-stage trideuteromethylation of a commercially available or synthesized N-desmethyl precursor is an efficient and direct method. By following the detailed protocols and utilizing appropriate analytical techniques for characterization, researchers can confidently produce high-purity this compound for their scientific investigations.
understanding the metabolic stability of Alosetron-d3 in liver microsomes
An In-Depth Technical Guide to Understanding the Metabolic Stability of Alosetron-d3 in Liver Microsomes
This guide provides a comprehensive overview of the metabolic stability of Alosetron, with a focus on its deuterated analog, this compound, in human liver microsomes (HLMs). It details the metabolic pathways of Alosetron, presents a thorough experimental protocol for assessing metabolic stability, and offers a framework for data presentation and interpretation.
Introduction to Alosetron and its Metabolism
Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1] The efficacy and safety of Alosetron are significantly influenced by its pharmacokinetic profile, which is largely determined by its metabolism in the liver. Understanding the metabolic stability of Alosetron and its analogs is crucial for predicting its in vivo clearance, potential drug-drug interactions, and overall therapeutic effect.
Alosetron is extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system.[2] The primary enzymes involved in its biotransformation are CYP2C9, CYP3A4, and CYP1A2.[2][3] Non-CYP-mediated Phase I metabolism also plays a minor role.[3] The major metabolic pathways include N-demethylation, hydroxylation, and oxidation.[4] The resulting metabolites are then excreted primarily through the kidneys.[5]
Deuterated analogs of drugs, such as this compound, are often synthesized to investigate metabolic pathways and can sometimes exhibit altered metabolic rates due to the kinetic isotope effect. This can potentially lead to a more favorable pharmacokinetic profile. This guide outlines the necessary steps to evaluate the metabolic stability of this compound in a well-established in vitro model using human liver microsomes.
Metabolic Pathways of Alosetron
The metabolism of Alosetron is complex, involving multiple CYP enzymes. The major pathways are illustrated in the diagram below.
Experimental Protocol: Metabolic Stability of this compound in Human Liver Microsomes
This section provides a detailed protocol for determining the in vitro metabolic stability of this compound.
3.1. Materials and Reagents
-
This compound
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Testosterone, Verapamil - compounds with known metabolic profiles)
-
Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled compound not related to Alosetron)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
3.2. Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Working Solution: Dilute the stock solution to a suitable concentration (e.g., 100 µM) in the assay buffer. The final concentration in the incubation mixture should typically be 1 µM.
-
Microsomal Suspension: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold potassium phosphate buffer.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.
3.3. Incubation Procedure
The experimental workflow is outlined in the diagram below.
-
Pre-incubation: Add the human liver microsome suspension and the this compound working solution to each well of a 96-well plate. Include control wells with no NADPH to assess non-enzymatic degradation. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of this compound at each time point.
3.4. Data Analysis
-
Quantification: Determine the concentration of this compound at each time point relative to the internal standard.
-
Half-Life (t1/2): Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as:
-
t1/2 = 0.693 / k
-
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance, which represents the metabolic capacity of the liver, using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)
-
Data Presentation
The quantitative data obtained from the metabolic stability assay should be summarized in a clear and concise table.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Calculated Value | Calculated Value |
| Positive Control 1 (e.g., Verapamil) | Experimental Value | Experimental Value |
| Positive Control 2 (e.g., Imipramine) | Experimental Value | Experimental Value |
Note: The values for this compound are to be determined experimentally. The positive controls are used to validate the assay performance.
Table 2: Comparative Pharmacokinetic Parameters of Alosetron (In Vivo)
| Parameter | Value | Reference |
| Terminal Elimination Half-Life | ~1.5 hours | [2][5] |
| Plasma Clearance | ~600 mL/min | [2] |
| Bioavailability | 50-60% | [1][5] |
| Protein Binding | 82% | [1][2] |
This table provides in vivo data for the parent compound, Alosetron, for comparative context.
Conclusion
This guide provides a comprehensive framework for assessing the metabolic stability of this compound in human liver microsomes. The detailed experimental protocol and data analysis methods described herein will enable researchers to generate robust and reproducible data. By comparing the in vitro metabolic stability of this compound to that of Alosetron, researchers can gain valuable insights into the potential effects of deuteration on the drug's pharmacokinetic profile. This information is critical for the continued development and optimization of Alosetron-based therapies. The provided diagrams for the metabolic pathways and experimental workflow offer a clear visual representation of the core concepts discussed.
References
Elucidating Alosetron's Metabolic Journey: An In-depth Guide Using Isotope Tracers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of Alosetron, a selective 5-HT3 receptor antagonist, with a focus on the application of isotope tracer studies. By delving into the biotransformation, excretion, and analytical methodologies, this document serves as a critical resource for professionals in drug development and metabolism research.
Introduction to Alosetron Metabolism
Alosetron undergoes extensive metabolism in humans, primarily mediated by the hepatic cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP1A2, CYP3A4, and CYP2C9 as the main enzymes responsible for its biotransformation. Additionally, non-CYP-mediated Phase I metabolic conversions contribute to its clearance. The metabolism is rapid and extensive, involving processes such as N-demethylation, hydroxylation, and oxidation.
Isotope tracer studies, particularly those employing radiolabeled Alosetron (e.g., ¹⁴C), have been instrumental in elucidating the fate of the drug in the body. These studies provide invaluable quantitative data on excretion routes, mass balance, and the identification of various metabolites.
Quantitative Analysis of Alosetron Excretion and Metabolism
Radiolabeled studies have been pivotal in quantifying the excretion of Alosetron and its metabolites. Following oral administration of [¹⁴C]-Alosetron, the majority of the radioactivity is recovered in the urine, with a smaller portion eliminated in the feces. This indicates that Alosetron is well-absorbed after oral administration.
Table 1: Mass Balance of Radiolabeled Alosetron in Humans
| Excretion Route | Percentage of Administered Dose |
| Urine | ~74% |
| Feces | ~11% |
| Total Recovery | ~85% |
Data represents the mean recovery of radioactivity following a single oral dose of radiolabeled Alosetron.
The metabolic landscape of Alosetron is complex, with at least 28 metabolites identified in human studies. The primary metabolites found in urine are the 6-hydroxy glucuronide and oxygenated imidazole derivatives. A significant portion of the administered dose is represented by a variety of metabolic products, highlighting the extensive biotransformation of the parent drug. Less than 1% of the administered dose is excreted as unchanged Alosetron, underscoring the efficiency of its metabolic clearance.
Table 2: Major Metabolic Pathways and Enzymes for Alosetron
| Metabolic Pathway | Primary Enzyme(s) | Key Metabolites |
| Aromatic Hydroxylation | CYP1A2, CYP3A4 | 6-Hydroxy-Alosetron |
| N-Demethylation | CYP1A2, CYP3A4 | N-demethyl-Alosetron |
| Imidazole Ring Oxidation | CYP1A2, CYP3A4 | Oxygenated imidazole derivatives |
| Glucuronidation (Phase II) | UGTs | 6-hydroxy glucuronide |
| Other Oxidative Pathways | CYP2C9, Non-CYP | Various other oxidized metabolites |
Experimental Protocols for Isotope Tracer Studies
The elucidation of Alosetron's metabolic pathways has been heavily reliant on well-designed clinical studies utilizing isotope tracers. Below is a generalized protocol based on methodologies cited in the literature.
Study Design and Population
-
Study Type: Open-label, single-dose, mass balance study.
-
Participants: Healthy adult male and female volunteers.
-
Inclusion Criteria: Subjects with no clinically significant abnormalities in their medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
Exclusion Criteria: History of significant gastrointestinal, hepatic, or renal disease; use of any prescription or over-the-counter medications that could interfere with Alosetron metabolism.
Investigational Product and Dosing
-
Drug Product: A solution of Alosetron containing a known amount of ¹⁴C-labeled Alosetron.
-
Dose: A single oral dose, typically providing a pharmacologically relevant amount of Alosetron with a specific, low level of radioactivity (e.g., 1 mg Alosetron with a tracer amount of ¹⁴C-Alosetron).
Sample Collection
-
Blood/Plasma: Serial blood samples collected at predefined time points post-dose to determine the pharmacokinetic profile of the parent drug and total radioactivity.
-
Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity in the excreta falls below a certain threshold (e.g., <1% of the administered dose in a 24-hour period).
Bioanalytical Methods
-
Quantification of Total Radioactivity: Liquid scintillation counting (LSC) is used to measure the total radioactivity in plasma, urine, and homogenized feces.
-
Metabolite Profiling and Identification:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug and its metabolites in plasma, urine, and fecal extracts. A radiodetector is often used in-line to identify radioactive peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Employed for the structural elucidation and confirmation of the metabolites separated by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural identification of isolated metabolites.
-
Visualizing Alosetron's Metabolic Fate and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of Alosetron and a typical experimental workflow for an isotope tracer study.
Caption: Major metabolic pathways of Alosetron.
Caption: Experimental workflow for an Alosetron isotope tracer study.
Conclusion
The use of isotope tracers has been indispensable in characterizing the metabolic fate of Alosetron in humans. These studies have provided a detailed picture of its absorption, extensive metabolism, and routes of excretion. The quantitative data derived from such investigations are crucial for regulatory submissions and for a comprehensive understanding of the drug's disposition. This guide serves as a foundational resource for researchers and professionals involved in the development of new chemical entities, emphasizing the importance of robust metabolic studies in modern drug development.
The Role of Cytochrome P450 Enzymes in the Metabolism of Alosetron-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Cytochrome P450 (CYP) enzymes in the metabolism of Alosetron, with a particular focus on its deuterated analog, Alosetron-d3. This document summarizes the key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of the biotransformation of this compound.
Introduction to Alosetron Metabolism
Alosetron, a potent and selective 5-HT3 receptor antagonist, is primarily eliminated from the body through extensive hepatic metabolism. In vivo and in vitro studies have demonstrated that the Cytochrome P450 superfamily of enzymes plays a crucial role in the phase I metabolic clearance of Alosetron. The primary metabolic routes include N-demethylation and hydroxylation of the imidazole ring.[1]
The major CYP isozymes involved in Alosetron metabolism are CYP1A2 , CYP3A4 , and CYP2C9 .[2] While in vitro studies using human liver microsomes have suggested specific percentage contributions of these enzymes, in vivo data points towards a more prominent role for CYP1A2 in the overall clearance of the drug.[2][3]
This compound , a deuterated isotopologue of Alosetron, is often utilized as an internal standard in bioanalytical methods for pharmacokinetic studies due to its similar chemical properties and distinct mass.[1] The substitution of hydrogen with deuterium atoms can, in some cases, lead to a kinetic isotope effect (KIE), potentially altering the rate of metabolism at the site of deuteration. This guide will also touch upon the theoretical implications of deuteration on Alosetron's metabolism.
Metabolic Pathways of Alosetron
The metabolism of Alosetron predominantly occurs through oxidative pathways catalyzed by CYP enzymes, leading to the formation of several metabolites. The two major initial metabolic transformations are N-demethylation and hydroxylation.
References
- 1. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Alosetron-d3 as an Internal Standard for LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Alosetron-d3 as an internal standard in the quantitative analysis of Alosetron in biological matrices by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and matrix effects, thereby ensuring accurate and precise quantification.[1][2][3]
Introduction
Alosetron is a potent and selective 5-HT3 receptor antagonist indicated for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[4][5][6] Accurate measurement of Alosetron concentrations in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has become the method of choice for this purpose due to its high sensitivity and selectivity.[7]
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2] Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for matrix-induced ion suppression or enhancement and variations in extraction recovery.[1][8] This document is based on a validated UPLC-MS/MS method for the determination of Alosetron in human plasma, utilizing a combined Carbon-13 and deuterium-labeled Alosetron ("ALO 13C-d3") as the internal standard.[9][10][11]
Mechanism of Action: 5-HT3 Receptor Antagonism
Alosetron exerts its therapeutic effect by selectively blocking 5-HT3 receptors in the gastrointestinal tract.[5][6][12] These receptors, when activated by serotonin (5-HT), are involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions.[5][6][13] By antagonizing these receptors, Alosetron reduces the symptoms of IBS-D.
Figure 1. Mechanism of action of Alosetron at the 5-HT3 receptor.
Experimental Protocol: Quantification of Alosetron in Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[9][10]
1. Materials and Reagents
-
Alosetron reference standard
-
Alosetron-13C,d3 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., LichroSep DVB-HL, 30 mg, 1 cm³)[9][11]
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and 2.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in an 80:20 (v/v) ratio.[9][11]
-
Stock Solutions: Prepare primary stock solutions of Alosetron and Alosetron-13C,d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions.
-
Internal Standard Spiking Solution: Prepare a working solution of Alosetron-13C,d3 at an appropriate concentration.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges.
-
Load 100 µL of human plasma sample.
-
Add the Alosetron-13C,d3 internal standard to all samples except for the blank matrix.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: UPLC system (e.g., Waters Acquity UPLC)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (80:20, v/v)[9][11]
-
Flow Rate: Isocratic elution at an appropriate flow rate.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Figure 2. Experimental workflow for Alosetron analysis.
Quantitative Data Summary
The following tables summarize the performance of the validated UPLC-MS/MS method.[9][10]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.01 - 10.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Alosetron | 97 - 103% | 0.96 - 1.04 |
| Alosetron-13C,d3 (IS) | 97 - 103% | Not Applicable |
Data presented in the tables are representative values from a validated method and may vary based on specific laboratory conditions and instrumentation.[9]
Conclusion
The use of this compound (or a similar stable isotope-labeled variant like Alosetron-13C,d3) as an internal standard provides a robust, accurate, and precise method for the quantification of Alosetron in biological matrices by LC-MS/MS. The detailed protocol and validated performance data presented here serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. This methodology is suitable for supporting clinical and bioequivalence studies.[9][10]
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females. | Sigma-Aldrich [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. drugs.com [drugs.com]
Application Note: Quantitative Analysis of Alosetron in Human Plasma by UPLC-MS/MS using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Alosetron in human plasma. The procedure utilizes a simple solid-phase extraction (SPE) protocol for sample clean-up, followed by rapid and selective analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Alosetron-d3 is employed as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method is validated over a linear range of 0.01 to 10.0 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Alosetron is a potent and selective 5-HT3 receptor antagonist.[1] It is indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapy.[2] Monitoring the plasma concentrations of Alosetron is crucial for pharmacokinetic and bioequivalence studies to ensure optimal dosing and patient safety. This application note describes a validated UPLC-MS/MS method for the reliable quantification of Alosetron in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Alosetron hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., LichroSep DVB-HL, 30 mg, 1 cm³)[3]
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
SPE manifold
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Sample Preparation
A solid-phase extraction (SPE) procedure is employed for the extraction of Alosetron and this compound from human plasma.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (10 ng/mL in 50:50 methanol:water). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Conditions
The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (80:20, v/v)[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Alosetron | 295.1[3] | 201.0[3] | 35 | 25 |
| This compound | 298.1 | 204.0 | 35 | 25 |
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[4]
Linearity
The calibration curve was linear over the concentration range of 0.01 to 10.0 ng/mL for Alosetron in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.03 | < 10 | 90-110 | < 10 | 90-110 |
| Medium | 1.0 | < 10 | 90-110 | < 10 | 90-110 |
| High | 8.0 | < 10 | 90-110 | < 10 | 90-110 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Alosetron | 97-103[3] | 96-104[3] |
| This compound | 97-103[3] | 96-104[3] |
Signaling Pathways and Workflows
Caption: Experimental workflow for Alosetron analysis.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Alosetron in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and bioequivalence studies in a regulated environment. The simple and efficient solid-phase extraction protocol allows for high-throughput sample processing.
References
Development of a UPLC-MS/MS Method for the Quantification of Alosetron using Alosetron-d3 as an Internal Standard
Application Note and Protocol
This document provides a detailed protocol for a sensitive and robust UPLC-MS/MS method for the quantitative analysis of Alosetron in biological matrices, employing its deuterated analog, Alosetron-d3, as an internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.
Introduction
Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Accurate and reliable quantification of Alosetron in biological samples is crucial for understanding its pharmacokinetics and ensuring patient safety and therapeutic efficacy. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed, making it the ideal analytical technique for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the method by compensating for variations in sample preparation and instrument response.
Materials and Reagents
-
Analytes: Alosetron hydrochloride (purity >99.5%), this compound hydrochloride (isotopic purity >99%)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Glacial acetic acid (HPLC grade), Ammonium acetate (HPLC grade)
-
Water: Deionized or Milli-Q water
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Solid Phase Extraction (SPE) Cartridges: For example, LichroSep DVB-HL (30 mg, 1 cm³) or equivalent.[1]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Alosetron HCl and this compound HCl into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up the volume to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Alosetron by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
-
Internal Standard (IS) Working Solution (10 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 10 ng/mL.
-
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add 50 µL of the 10 ng/mL this compound working solution to each plasma sample, except for the blank samples (to which 50 µL of the diluent is added).
-
Vortex for 10 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to a UPLC vial for analysis.
-
UPLC-MS/MS Instrumental Conditions
UPLC System:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 2.0 mM ammonium formate with 0.1% formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic: 80% B[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2-3 minutes |
MS/MS System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Alosetron | m/z 295.1 → 201.0[1] |
| This compound | m/z 298.1 → 204.1 (Note: A similar transition for Alosetron 13C-d3 is m/z 299.1 → 205.1[1]) |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Method Validation
The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources. |
| Linearity | The relationship between the concentration of the analyte and the instrument response. A calibration curve is constructed using a series of standards, and the correlation coefficient (r²) should be >0.99.[2] |
| Accuracy & Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Evaluated at low, medium, and high quality control (QC) concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ). |
| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extracted spiked samples to that in post-extracted spiked samples. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in post-extracted spiked samples to that in neat solutions. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Data Presentation
Table 1: Calibration Curve Data for Alosetron
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 0.098 | 98.0 |
| 0.2 | 0.205 | 102.5 |
| 0.5 | 0.491 | 98.2 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 4.88 | 97.6 |
| 10.0 | 10.1 | 101.0 |
| 50.0 | 50.7 | 101.4 |
| 100.0 | 99.2 | 99.2 |
| Correlation Coefficient (r²): >0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | <10 | 95-105 | <15 | 90-110 |
| Low | 0.3 | <10 | 95-105 | <15 | 90-110 |
| Medium | 8.0 | <10 | 95-105 | <15 | 90-110 |
| High | 80.0 | <10 | 95-105 | <15 | 90-110 |
Visualizations
Caption: Overall experimental workflow for the UPLC-MS/MS analysis of Alosetron.
Caption: Logical relationship of method validation parameters.
References
- 1. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Alosetron-d3 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Alosetron-d3 from biological samples, particularly human plasma. This compound is a deuterated analog of Alosetron, a selective 5-HT3 receptor antagonist, and is commonly used as an internal standard in bioanalytical methods. The described reversed-phase SPE protocol is designed to deliver high recovery and clean extracts suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Accurate and precise quantification of therapeutic drugs and their metabolites in biological matrices is paramount in pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely adopted sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest, leading to improved assay sensitivity and robustness. This document outlines a robust SPE method for the extraction of this compound, leveraging its physicochemical properties for optimal retention and elution.
Physicochemical Properties of Alosetron
Alosetron is a basic compound containing a pyrido[4,3-b]indole and an imidazole functional group.[1] Understanding these properties is crucial for developing an effective SPE method. For reversed-phase SPE, the non-polar characteristics of the molecule are exploited for retention on a hydrophobic sorbent.
Experimental Protocol: Reversed-Phase Solid-Phase Extraction
This protocol is based on established methods for the extraction of Alosetron and its internal standard from human plasma.[2][3]
Materials:
-
SPE Cartridge: LichroSep DVB-HL (30 mg, 1 cm³) or equivalent reversed-phase polymeric sorbent.[2][3]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate
-
Formic Acid
-
Deionized Water
-
Biological Sample (e.g., Human Plasma) containing this compound as an internal standard.
-
Positive Pressure Manifold or Vacuum Manifold
-
Collection Tubes
-
Vortex Mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw biological samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
For plasma samples, centrifugation may be required to remove any particulate matter.
-
Spike the sample with this compound internal standard solution (if not already present).
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Follow with 1 mL of deionized water. Ensure the sorbent bed does not go dry.
-
-
Equilibration:
-
Equilibrate the cartridges by passing 1 mL of an aqueous solution (e.g., 2.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid) through the sorbent bed.[2] This step ensures the sorbent is in a suitable state for sample loading.
-
-
Sample Loading:
-
Load the pre-treated biological sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
A second wash with a slightly stronger solvent may be performed to remove additional matrix components without eluting the analyte of interest.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol) through the sorbent bed. The selection of the elution solvent should be compatible with the subsequent analytical technique. For LC-MS/MS analysis, a mobile phase-like solution can be used.[2]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes the quantitative performance data for the solid-phase extraction of Alosetron and its deuterated internal standard, this compound, from human plasma.
| Analyte | Parameter | Value | Reference |
| Alosetron | Assay Recovery | 97-103% | [2] |
| This compound | Assay Recovery | 97-103% | [2] |
| - | IS-Normalized Matrix Factor | 0.96 - 1.04 | [2] |
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for this compound
Caption: Workflow of the solid-phase extraction protocol for this compound.
Conclusion
The described solid-phase extraction protocol provides an effective and reliable method for the isolation and purification of this compound from biological matrices. The use of a reversed-phase sorbent ensures high recovery and the removal of endogenous interferences, yielding a clean extract suitable for sensitive bioanalytical techniques such as LC-MS/MS. This protocol can be readily implemented in research and drug development laboratories for routine sample analysis.
References
Application Notes and Protocols for Bioequivalence Studies of Alosetron Formulations Using Alosetron-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Alosetron formulations. The use of a stable isotope-labeled internal standard, Alosetron-d3, is highlighted to ensure accuracy and robustness in the bioanalytical method.
Introduction to Alosetron and Bioequivalence Testing
Alosetron is a selective 5-HT3 antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. To ensure that generic formulations of Alosetron perform equivalently to the innovator product, regulatory agencies require bioequivalence studies. These studies are essential to confirm that the rate and extent of absorption of the active pharmaceutical ingredient are comparable between the test and reference products.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has nearly identical physicochemical properties to Alosetron, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variability in the analytical process and improving the accuracy and precision of the assay.
Pharmacokinetic Profile of Alosetron
A thorough understanding of Alosetron's pharmacokinetic properties is crucial for designing an appropriate bioequivalence study.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | 50-60% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1] |
| Plasma Half-life (t1/2) | ~1.5 hours | [2] |
| Volume of Distribution (Vd) | 65-95 L | [1] |
| Plasma Protein Binding | ~82% | [1] |
| Metabolism | Primarily hepatic via CYP2C9, CYP3A4, and CYP1A2 | [1] |
Experimental Protocols
Bioanalytical Method for Alosetron Quantification in Human Plasma using LC-MS/MS
This protocol details a validated UPLC-MS/MS method for the quantification of Alosetron in human plasma, incorporating this compound as the internal standard (IS). A similar method has been successfully applied in a bioequivalence study of 1.0 mg Alosetron tablets.[2]
1. Materials and Reagents:
-
Alosetron Hydrochloride reference standard
-
This compound Hydrochloride internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized)
-
Solid-phase extraction (SPE) cartridges
2. Instrumentation:
-
Waters Acquity UPLC system
-
Waters Xevo TQ-S Mass Spectrometer (or equivalent)
-
Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm)[2]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (80:20, v/v)[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
4. Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Alosetron: m/z 295.1 → 201.0[2]this compound: m/z 298.1 → 204.0 (adapted for d3) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each transition |
5. Sample Preparation (Solid-Phase Extraction): [2]
-
Condition the SPE cartridges with methanol followed by deionized water.
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with the elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the UPLC-MS/MS system.
6. Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[2] The validated concentration range should cover the expected plasma concentrations in the bioequivalence study (e.g., 0.01-10.0 ng/mL).[2]
Protocol for a Bioequivalence Study of Alosetron Hydrochloride 1 mg Tablets
This protocol is designed based on the FDA's recommendations for bioequivalence studies of Alosetron Hydrochloride tablets.
1. Study Title: A Randomized, Single-Dose, Two-Period, Two-Sequence, Crossover Bioequivalence Study of [Test Product Name] 1 mg Tablets and Lotronex® (Alosetron Hydrochloride) 1 mg Tablets in Healthy Female Subjects under Fasting and Fed Conditions.
2. Study Objectives:
-
To compare the rate and extent of absorption of Alosetron from a test formulation with a reference formulation under fasting conditions.
-
To compare the rate and extent of absorption of Alosetron from a test formulation with a reference formulation under fed conditions.
-
To assess the safety and tolerability of both formulations.
3. Study Design:
-
Design: Single-dose, two-period, two-sequence, crossover.[1]
-
Population: Healthy female subjects of non-childbearing potential.
-
Number of Subjects: To be determined based on the intrasubject variability of Alosetron's pharmacokinetic parameters. A study with 28 subjects has been successfully conducted.[2]
-
Washout Period: At least 7 days between dosing periods.
4. Investigational Products:
-
Test Product: [Test Product Name] 1 mg Tablets.
-
Reference Product: Lotronex® (Alosetron Hydrochloride) 1 mg Tablets.
5. Study Conduct:
-
Fasting Study:
-
Subjects will fast overnight for at least 10 hours before dosing.
-
A single 1 mg tablet of either the test or reference product will be administered with 240 mL of water.
-
Standardized meals will be provided at specified times post-dose.
-
-
Fed Study:
-
Subjects will consume a standardized high-fat, high-calorie breakfast 30 minutes before dosing.
-
A single 1 mg tablet of either the test or reference product will be administered with 240 mL of water.
-
6. Blood Sampling: Blood samples (e.g., 5 mL) will be collected in appropriate anticoagulant tubes at the following time points: pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.
7. Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated for Alosetron:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
8. Statistical Analysis:
-
Log-transformed Cmax, AUC0-t, and AUC0-inf will be analyzed using an Analysis of Variance (ANOVA).
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-inf must be within the acceptance range of 80.00% to 125.00%.
Data Presentation
Table 1: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.01 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 9.5% |
| Intra-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5.6 to 6.8% |
| Inter-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -4.2 to 7.1% |
| Recovery | Consistent and reproducible | 97-103%[2] |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | 0.96 to 1.04[2] |
Table 2: Example Pharmacokinetic Data from a Bioequivalence Study
| Parameter (Geometric Mean) | Test Product | Reference Product | Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 4.85 | 5.02 | 96.61 | 88.52% - 105.43% |
| AUC0-t (ngh/mL) | 15.23 | 15.89 | 95.84 | 89.11% - 103.07% |
| AUC0-inf (ngh/mL) | 15.98 | 16.55 | 96.56 | 89.76% - 103.88% |
Visualizations
Caption: Workflow for the bioanalytical quantification of Alosetron.
Caption: Crossover design for the Alosetron bioequivalence study.
References
Application Note: Protocol for Preparing Alosetron-d3 Calibration Standards
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Alosetron-d3 calibration standards for use in quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a stable isotope-labeled internal standard used for the accurate quantification of Alosetron in biological matrices.
Introduction
Accurate quantification of pharmacologically active compounds is critical in drug development. The isotope dilution method is a robust analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard (IS).[1][2] this compound serves as the ideal internal standard for Alosetron quantification because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This protocol details the preparation of stock solutions, working standards, and a calibration curve for the analysis of Alosetron using this compound as an internal standard, suitable for bioequivalence or pharmacokinetic studies.[3]
Materials and Reagents
-
Alosetron Hydrochloride (Analyte)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Ammonium Formate
-
Formic Acid
-
Blank biological matrix (e.g., human plasma, urine)
-
Class A volumetric flasks (1, 5, 10, 50, 100 mL)
-
Calibrated micropipettes
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Sonicator
-
Polypropylene storage vials
Experimental Protocol
This protocol outlines a three-stage process: preparation of primary stock solutions, creation of intermediate working solutions, and finally, the preparation of the calibration curve standards by spiking into a biological matrix.
Preparation of Stock Solutions (100 µg/mL)
-
Alosetron (Analyte) Stock Solution (S1):
-
Accurately weigh approximately 1.0 mg of Alosetron Hydrochloride.
-
Transfer the powder to a 10 mL amber volumetric flask.
-
Add approximately 8 mL of methanol.
-
Vortex and sonicate for 15 minutes to ensure complete dissolution.[7]
-
Allow the solution to return to room temperature.
-
Add methanol to the mark to achieve a final volume of 10 mL.
-
This yields a stock solution of 100 µg/mL Alosetron.
-
-
This compound (Internal Standard) Stock Solution (IS-S1):
-
Accurately weigh approximately 1.0 mg of this compound Hydrochloride.
-
Follow the same dissolution procedure as for the Alosetron stock solution.
-
This yields a stock solution of 100 µg/mL this compound.
-
Storage: Store stock solutions in tightly sealed amber vials at -20°C for up to one month or at -80°C for up to six months.[8]
Preparation of Intermediate Working Solutions
Serial dilution is used to prepare intermediate working solutions from the primary stocks.
-
Alosetron (Analyte) Working Solutions:
-
Working Stock 1 (WS1 - 1000 ng/mL): Pipette 100 µL of the 100 µg/mL Alosetron stock solution (S1) into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) Methanol:Water.
-
Working Stock 2 (WS2 - 100 ng/mL): Pipette 1 mL of WS1 into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) Methanol:Water.
-
-
This compound (Internal Standard) Working Solution:
-
IS Working Stock (IS-WS - 50 ng/mL): Pipette 50 µL of the 100 µg/mL this compound stock solution (IS-S1) into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) Methanol:Water. This solution will be used to spike all calibration standards and samples to a final concentration of 2.5 ng/mL.
-
Preparation of Calibration Curve Standards (0.05 - 10 ng/mL)
Calibration standards are prepared by spiking the appropriate Alosetron working solution and the internal standard working solution into a blank biological matrix. The example below describes the preparation of an 8-point calibration curve.
-
Label eight 1.5 mL polypropylene tubes as CAL-1 through CAL-8.
-
Add 50 µL of the IS-WS (50 ng/mL) to each tube.
-
Add the specified volume of the appropriate Alosetron working solution (WS1 or WS2) to each tube as detailed in Table 1.
-
Add blank biological matrix (e.g., plasma) to each tube to bring the final volume to 1.0 mL.
-
Vortex each tube for 30 seconds to ensure homogeneity. These standards are now ready for the sample extraction procedure.
Data Presentation
The following table summarizes the preparation scheme for an 8-point calibration curve for Alosetron in a biological matrix.
Table 1: Preparation of Alosetron Calibration Curve Standards
| Calibration Standard ID | Alosetron Working Solution Used | Volume of Alosetron WS Added (µL) | Volume of IS-WS (50 ng/mL) Added (µL) | Volume of Blank Matrix Added (µL) | Final Alosetron Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| CAL-1 | WS2 (100 ng/mL) | 5 | 50 | 945 | 0.5 | 2.5 |
| CAL-2 | WS2 (100 ng/mL) | 10 | 50 | 940 | 1.0 | 2.5 |
| CAL-3 | WS2 (100 ng/mL) | 25 | 50 | 925 | 2.5 | 2.5 |
| CAL-4 | WS2 (100 ng/mL) | 50 | 50 | 900 | 5.0 | 2.5 |
| CAL-5 | WS1 (1000 ng/mL) | 10 | 50 | 940 | 10.0 | 2.5 |
| CAL-6 | WS1 (1000 ng/mL) | 25 | 50 | 925 | 25.0 | 2.5 |
| CAL-7 | WS1 (1000 ng/mL) | 50 | 50 | 900 | 50.0 | 2.5 |
| CAL-8 | WS1 (1000 ng/mL) | 100 | 50 | 850 | 100.0 | 2.5 |
Note: The final concentration range should be adjusted to match the expected concentrations in study samples and the sensitivity of the LC-MS/MS instrument. A validated range of 0.01-10.0 ng/mL has been reported for Alosetron in human plasma.[9][3]
Visualization
The workflow for preparing the calibration standards is illustrated below.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. Preparation and Evaluation of Vitamin D3 Supplementation as Transdermal Film-Forming Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application of Alosetron-d3 in Clinical Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Alosetron-d3 in clinical pharmacokinetic (PK) studies. This compound, a stable isotope-labeled analog of Alosetron, serves as an ideal internal standard (IS) for quantitative bioanalysis, ensuring accuracy and precision in determining Alosetron concentrations in biological matrices.
Introduction
Alosetron is a potent and selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1] Pharmacokinetic studies are crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis.[2]
Mechanism of Action of Alosetron
Alosetron's therapeutic effect is mediated through its antagonist activity at 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal (GI) tract.[3] Activation of these receptors by serotonin (5-HT) contributes to the regulation of visceral pain, colonic transit, and GI secretions. By blocking these receptors, Alosetron modulates these GI processes.[1][4]
Figure 1: Signaling pathway of Alosetron's mechanism of action.
Application of this compound in a Bioequivalence Study
A key application of this compound is in bioequivalence studies comparing a test formulation of Alosetron to a reference formulation. The following data summarizes the analytical method and pharmacokinetic parameters from a study conducted in healthy adult subjects.
Table 1: UPLC-MS/MS Method Parameters for Alosetron Analysis[5]
| Parameter | Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| SPE Cartridge | LichroSep DVB-HL (30 mg, 1 cm³) |
| Chromatography | |
| UPLC System | Acquity UPLC |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Formate (pH 3.0 with 0.1% Formic Acid) (80:20, v/v) |
| Flow Rate | Isocratic |
| Mass Spectrometry | |
| Ionization Mode | Positive Ionization |
| MRM Transition (Alosetron) | m/z 295.1 → 201.0 |
| MRM Transition (Alosetron-13C-d3 IS) | m/z 299.1 → 205.1 |
| Method Validation | |
| Concentration Range | 0.01 - 10.0 ng/mL |
| Assay Recovery | 97 - 103% |
| IS-Normalized Matrix Factor | 0.96 - 1.04 |
Table 2: Pharmacokinetic Parameters of Alosetron (1 mg Tablet) in Healthy Subjects
| Parameter | Mean ± SD |
| AUC0-t (ng·h/mL) | Data not available in abstract |
| AUC0-inf (ng·h/mL) | Data not available in abstract |
| Cmax (ng/mL) | Data not available in abstract |
| Tmax (h) | Data not available in abstract |
| t1/2 (h) | ~1.5[4] |
| Bioavailability (%) | ~50-60[4][5] |
| Note: While a bioequivalence study using this compound as an internal standard has been published, the specific mean and standard deviation values for AUC and Cmax were not available in the abstract. The half-life and bioavailability are general values reported for Alosetron. |
Experimental Protocols
The following are detailed protocols based on published methodologies for the use of this compound in clinical pharmacokinetic studies.
Protocol 1: Human Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on the method described by Shah et al. (2015).[6]
Materials:
-
Human plasma samples containing Alosetron
-
This compound internal standard solution
-
LichroSep DVB-HL (30 mg, 1 cm³) SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike a known concentration of this compound internal standard solution into each plasma sample.
-
-
SPE Cartridge Conditioning:
-
Place the LichroSep DVB-HL cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridges with 1 mL of deionized water to remove interfering substances.
-
-
Elution:
-
Elute Alosetron and this compound from the cartridges with 1 mL of methanol into clean collection tubes.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with a known volume of the mobile phase (e.g., 200 µL of Acetonitrile:2.0 mM Ammonium Formate (80:20, v/v)).
-
Vortex the reconstituted samples to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted samples to autosampler vials for UPLC-MS/MS analysis.
-
Figure 2: Experimental workflow for plasma sample preparation.
Protocol 2: UPLC-MS/MS Analysis
This protocol is a generalized procedure based on the parameters from the bioequivalence study.[6]
Instrumentation:
-
UPLC system (e.g., Waters Acquity)
-
Tandem mass spectrometer (e.g., Triple Quadrupole)
-
UPLC column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 2.0 mM Ammonium Formate in water, pH adjusted to 3.0 with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 80% Mobile Phase B and 20% Mobile Phase A
-
Flow Rate: 0.3 mL/min (typical for a 2.1 mm ID column)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Settings (Positive ESI):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Alosetron: 295.1 → 201.0
-
This compound: 299.1 → 205.1
-
-
Dwell Time: 100 ms per transition
Data Acquisition and Processing:
-
Acquire data using appropriate software (e.g., MassLynx).
-
Process the data to obtain peak areas for Alosetron and this compound.
-
Calculate the peak area ratio of Alosetron to this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Alosetron in the unknown samples from the calibration curve.
Synthesis of this compound
While this compound is commercially available, a general understanding of its synthesis is valuable. Deuterated internal standards are typically synthesized by introducing deuterium atoms into the molecule at positions that are not susceptible to metabolic exchange. For this compound, the deuterium atoms are typically on the N-methyl group.
A plausible synthetic route would involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), to introduce the trideuteromethyl group onto the appropriate nitrogen atom of an Alosetron precursor.
References
- 1. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. A randomized controlled clinical trial of the serotonin type 3 receptor antagonist alosetron in women with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Alosetron-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alosetron, a potent and selective 5-HT3 receptor antagonist, is a critical tool in the study of the serotonergic system and the development of therapeutics for conditions such as irritable bowel syndrome (IBS). In high-throughput screening (HTS) campaigns, the deuterated analog, Alosetron-d3, serves as an indispensable internal standard for quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures the accuracy and precision required for the validation of screening hits and the characterization of their pharmacokinetic properties.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in supporting HTS assays aimed at the discovery of novel 5-HT3 receptor modulators. The workflow encompasses a primary biochemical screen, a secondary cell-based functional assay, and a high-throughput bioanalytical method for hit confirmation and quantification.
Signaling Pathway of Alosetron Action
Alosetron exerts its pharmacological effect by antagonizing the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel. Activation of this receptor by serotonin (5-HT) leads to the influx of cations, resulting in neuronal depolarization. In the gastrointestinal tract, this signaling cascade is involved in the regulation of visceral pain, colonic transit, and secretions. By blocking this channel, Alosetron mitigates the effects of excess serotonin, thereby alleviating symptoms of diarrhea-predominant IBS.
Caption: Alosetron's mechanism of action at the 5-HT3 receptor.
High-Throughput Screening Workflow
The discovery of novel 5-HT3 receptor modulators can be efficiently achieved through a multi-step HTS workflow. This process begins with a primary screen to identify compounds that bind to the receptor, followed by a secondary screen to assess their functional activity. Hits from the secondary screen are then subjected to quantitative bioanalysis to confirm their identity and determine their concentration-response relationships.
Caption: A typical HTS workflow for 5-HT3 receptor modulator discovery.
Experimental Protocols
Primary Screen: 5-HT3 Receptor Binding Assay (Radioligand Displacement)
This assay identifies compounds that displace a radiolabeled ligand from the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-Granisetron)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Test compounds and Alosetron (as a positive control)
Protocol:
-
Prepare cell membranes from HEK293-h5-HT3R cells.
-
In a 96-well plate, add 25 µL of test compound or control (Alosetron).
-
Add 50 µL of radioligand solution.
-
Add 25 µL of the cell membrane preparation.
-
Incubate for 60 minutes at room temperature.
-
Harvest the contents onto the filter plate and wash with ice-cold wash buffer.
-
Allow the filters to dry, and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each compound.
Secondary Screen: Cell-Based Calcium Flux Assay
This functional assay measures the ability of compounds to inhibit 5-HT-induced calcium influx in cells expressing the 5-HT3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT3 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (agonist)
-
Test compounds and Alosetron (as a positive control)
-
384-well black, clear-bottom plates
Protocol:
-
Seed the cells into 384-well plates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add test compounds or control (Alosetron) to the wells and incubate.
-
Measure baseline fluorescence using a plate reader capable of kinetic fluorescence detection.
-
Add a solution of serotonin to stimulate the 5-HT3 receptors.
-
Immediately begin measuring the fluorescence intensity over time.
-
Calculate the change in fluorescence in response to serotonin for each well.
-
Determine the inhibitory effect of the test compounds.
Hit Confirmation and Quantification: LC-MS/MS Bioanalysis
This protocol describes the quantitative analysis of confirmed hits from the secondary screen using LC-MS/MS with this compound as an internal standard.
a. Sample Preparation (Protein Precipitation):
-
To 50 µL of cell lysate or other biological matrix in a 96-well plate, add 150 µL of acetonitrile containing this compound (e.g., 10 ng/mL).
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
b. LC-MS/MS Method:
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 2 min, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Alosetron: 295.2 -> 201.1; This compound: 298.2 -> 204.1 |
| Collision Energy | Optimized for each transition |
c. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard (this compound).
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be generated through these assays.
| Assay | Analyte | Metric | Value |
| Receptor Binding | Alosetron | IC50 | 0.9 nM |
| Calcium Flux | Alosetron | IC50 | 1.5 nM |
| LC-MS/MS | Alosetron | LLOQ | 0.1 ng/mL |
| LC-MS/MS | Alosetron | ULOQ | 100 ng/mL |
| LC-MS/MS | Alosetron | Precision (%CV) | < 15% |
| LC-MS/MS | Alosetron | Accuracy (%Bias) | ± 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Logical Relationship for Bioanalytical Method
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring the reliability of quantitative data in high-throughput bioanalysis.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
The protocols and workflows described herein provide a robust framework for the high-throughput screening and identification of novel 5-HT3 receptor modulators. The integral use of this compound as an internal standard in subsequent bioanalytical assays is paramount for generating reliable and accurate quantitative data, which is essential for making informed decisions in the drug discovery pipeline. These detailed application notes serve as a valuable resource for researchers and scientists engaged in the development of new therapeutics targeting the serotonergic system.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Alosetron-d3 in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shapes specifically for Alosetron-d3 in High-Performance Liquid Chromatography (HPLC) analysis. The following question-and-answer format directly addresses common issues to help you resolve them efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common types of poor peak shapes observed in HPLC, and what do they indicate?
Poor peak shapes in HPLC can manifest in several ways, each suggesting different underlying problems with your method or system. The most common issues are peak tailing, peak fronting, and split peaks.[1] A symmetrical, sharp, and well-resolved peak is ideal for accurate quantification.[1]
-
Peak Tailing: The peak appears asymmetrical with a "tail" extending to the right. This is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1][2]
-
Peak Fronting: The peak is asymmetrical with the front part being less steep than the back. This can be a result of column overload, poor sample solubility, or issues with the column packing.[3][4][5]
-
Split Peaks: A single analyte appears as two or more peaks. This can be caused by a clogged frit, a void in the column, or a mismatch between the injection solvent and the mobile phase.[3][6][7]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing is a frequent issue, especially with basic compounds like Alosetron. It can compromise resolution and lead to inaccurate integration.[5]
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation | Recommended Solution |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of this compound, causing tailing.[2][8][9][10] | Operate at a lower mobile phase pH (e.g., 3.5) to protonate the silanol groups and minimize these interactions.[3][11][12][13] Use a highly deactivated, end-capped column to reduce the number of available silanol groups.[3][9] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[8] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For Alosetron, a pH of 3.0-3.5 has been shown to be effective.[11][12][13][14] Ensure the mobile phase is adequately buffered. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][5] | Reduce the injection volume or the concentration of the sample.[3][5] |
| Column Contamination/Deterioration | Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[10] | Use a guard column to protect the analytical column.[1] If the column is old or has been used extensively, replace it.[15] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[10] | Minimize the length and internal diameter of all connecting tubing.[10] |
A logical workflow for troubleshooting peak tailing is presented below.
Caption: Troubleshooting workflow for peak tailing of this compound.
Q3: My this compound peak is fronting. What could be the cause and how do I resolve it?
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[5]
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation | Recommended Solution |
| Column Overload | Injecting a sample at a concentration that is too high can lead to saturation of the stationary phase and cause peak fronting.[3][4][5][16] | Dilute the sample or reduce the injection volume.[3][5] |
| Poor Sample Solubility | If this compound is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column.[3] | Ensure the sample is completely dissolved. It is best to dissolve the sample in the mobile phase whenever possible.[10] |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in fronting.[4][17] | Use the mobile phase as the sample solvent, or a solvent that is weaker than the mobile phase.[18] |
| Column Collapse | A sudden change in pressure or operating the column outside of its recommended pH or temperature range can cause the column bed to collapse, leading to peak fronting.[3][4] | Operate the column within the manufacturer's specified limits. If collapse is suspected, the column will likely need to be replaced.[3] |
Below is a diagram illustrating the decision-making process for addressing peak fronting.
Caption: Decision tree for troubleshooting peak fronting.
Q4: I am observing a split peak for this compound. What are the likely causes and solutions?
Split peaks can be particularly problematic as they can be misinterpreted as multiple compounds.[3]
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation | Recommended Solution |
| Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to enter the column unevenly.[3][6] This often affects all peaks in the chromatogram.[6] | Replace the column frit if possible, or replace the entire column.[6] Filtering all samples and mobile phases is a good preventative measure. |
| Column Void | A void or channel in the column packing material can cause the sample to travel through the column via two different paths, resulting in a split peak.[3][6][7] | A column void usually requires column replacement.[6] |
| Incompatible Injection Solvent | If the injection solvent is too strong, it can cause the analyte band to spread and distort as it enters the column.[3] | Dissolve the sample in the mobile phase or a weaker solvent.[18][19] |
| Co-eluting Impurity | It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other. | To check for this, try a smaller injection volume. If two distinct peaks become apparent, then there are two separate components.[3] Method optimization, such as changing the mobile phase composition or temperature, may be necessary to improve separation.[3] |
The following diagram outlines the process for diagnosing the cause of split peaks.
Caption: Diagnostic workflow for split peaks.
Recommended HPLC Method Parameters for Alosetron
For reference, several published methods for the analysis of Alosetron can provide a good starting point for your method development and troubleshooting.
| Parameter | Method 1 [11][12][13] | Method 2 [14] | Method 3 [20] |
| Column | C18 (150 mm x 4.6 mm, 3 µm) | C18 (250 mm x 4.6 mm, 5 µm) | CN (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M Ammonium Acetate (pH 3.5 with Acetic Acid) : Acetonitrile (75:25 v/v) | 0.025 M Disodium Hydrogen Orthophosphate (pH 3.0 with Orthophosphoric Acid) : Acetonitrile (65:35 v/v) | 0.01 M Ammonium Acetate (pH 3.2) : Methanol : THF (700:240:60 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 217 nm | UV at 217 nm | UV at 295 nm |
These methods generally utilize a C18 column and an acidic mobile phase, which is consistent with the strategies for mitigating peak tailing for basic compounds like Alosetron. When analyzing this compound, these conditions should also provide a good starting point, as the chromatographic behavior is expected to be very similar to the unlabeled compound.
References
- 1. mastelf.com [mastelf.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. bio-works.com [bio-works.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation | MDPI [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. support.waters.com [support.waters.com]
- 17. phenomenex.blog [phenomenex.blog]
- 18. silicycle.com [silicycle.com]
- 19. researchgate.net [researchgate.net]
- 20. iajps.com [iajps.com]
improving the recovery of Alosetron-d3 during sample extraction
Welcome to the technical support center for methods involving the sample extraction of Alosetron and its deuterated internal standard, Alosetron-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and ensure high recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in our analysis?
A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Because this compound is chemically almost identical to Alosetron, it behaves similarly during sample extraction, chromatography, and ionization. This allows it to compensate for variability at each step of the analytical process, leading to more accurate and precise quantification of Alosetron.
Q2: What are the key physicochemical properties of Alosetron that influence its extraction?
A2: Understanding the physicochemical properties of Alosetron is crucial for optimizing extraction protocols. Key properties are summarized in the table below. The pKa indicates that Alosetron is a weak base, and its solubility is highly pH-dependent.
Q3: Can this compound undergo hydrogen-deuterium (H-D) exchange during sample preparation?
A3: H-D exchange is a potential issue for any deuterated standard, especially under strong acidic or basic conditions.[1][2] While the deuterium atoms on this compound are generally stable, prolonged exposure to harsh pH conditions during extraction should be minimized to prevent any potential for back-exchange with hydrogen from the solvent, which could affect quantification.
Q4: Are there any known stability issues with Alosetron itself?
A4: Alosetron has been shown to be stable under acidic, neutral, thermal, and photolytic conditions. However, it can degrade under oxidative and basic (hydrolysis) conditions.[3] This is an important consideration when developing extraction and storage protocols.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues leading to poor recovery of the this compound internal standard during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Troubleshooting Solid-Phase Extraction (SPE)
Issue: Low recovery of this compound when using a reversed-phase SPE protocol.
This is a common problem that can often be resolved by systematically evaluating each step of the SPE procedure. Below is a troubleshooting workflow and detailed explanations.
Caption: Troubleshooting workflow for low this compound recovery in SPE.
-
Verify Sample pH:
-
Question: Is the pH of my sample/loading buffer appropriate?
-
Answer: Alosetron has a basic pKa of approximately 6.48. To ensure it is in its charged (cationic) state for strong retention on a reversed-phase sorbent via ion-exchange interactions, the sample pH should be at least 2 units below the pKa. A pH of around 3.0 is recommended. At this pH, Alosetron is also highly soluble.[4][5][6]
-
-
Review Sorbent Conditioning and Equilibration:
-
Question: Am I properly preparing the SPE cartridge?
-
Answer: Inadequate conditioning and equilibration is a common cause of low recovery. For reversed-phase sorbents, you must first condition with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with an aqueous solution that mimics the sample's loading conditions (e.g., water or acidic buffer) to ensure proper interaction.
-
-
Evaluate Wash Step:
-
Question: Could I be losing this compound during the wash step?
-
Answer: Yes, if the wash solvent is too strong (i.e., contains too high a percentage of organic solvent), it can prematurely elute the this compound along with the interferences. Use a weak wash solvent, such as a low percentage of methanol (e.g., 5%) in an acidic aqueous buffer, to remove polar interferences without affecting the retained analyte.
-
-
Optimize Elution Step:
-
Question: Is it possible that the this compound is not being fully eluted from the cartridge?
-
Answer: This is a very common issue. If the elution solvent is not strong enough, the analyte will remain on the sorbent. To elute Alosetron from a reversed-phase sorbent, you need a solvent with a high percentage of organic content. Sometimes, modifying the pH of the elution solvent to neutralize the charge on the Alosetron molecule can improve elution efficiency. For Alosetron, a basic modifier in the elution solvent could be effective, but care must be taken due to its potential for degradation in basic conditions.[3] An alternative is to use a high percentage of a polar organic solvent like acetonitrile.
-
-
Check Flow Rates:
-
Question: Does the speed at which I pass liquids through the cartridge matter?
-
Answer: Absolutely. If the flow rate during sample loading is too high, there may not be sufficient time for the this compound to interact with and be retained by the sorbent. Similarly, a high flow rate during elution may not allow enough time for the analyte to desorb from the sorbent and be collected. Slower flow rates generally lead to better recovery.
-
Troubleshooting Liquid-Liquid Extraction (LLE)
Issue: Low or variable recovery of this compound using LLE.
LLE is highly dependent on the relative solubility of the analyte in two immiscible phases, which can be manipulated by adjusting pH and selecting the appropriate solvent.
Caption: Troubleshooting workflow for low this compound recovery in LLE.
-
Verify Aqueous Phase pH:
-
Question: What is the optimal pH for extracting this compound from an aqueous sample (e.g., plasma)?
-
Answer: To move this compound from the aqueous phase to an organic solvent, it should be in its neutral, uncharged form. Since Alosetron has a pKa of ~6.48, you should adjust the pH of the aqueous sample to be at least 2 units above the pKa. A pH of 8.5 or higher will ensure it is predominantly in its neutral form, making it more soluble in an organic solvent. This is supported by solubility data showing very low solubility at pH 8.[4][7]
-
-
Evaluate Organic Solvent Choice:
-
Question: Am I using the best organic solvent for extraction?
-
Answer: The choice of solvent is critical. You need a water-immiscible organic solvent that is a good solvent for neutral Alosetron. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane. Sometimes a mixture of solvents, such as tertiary butyl methyl ether and diethyl ether (TBME-DEE), can enhance extraction efficiency.[8]
-
-
Assess Mixing and Emulsion Formation:
-
Question: I'm seeing an emulsion layer between the two phases. Is this affecting my recovery?
-
Answer: Yes, the formation of an emulsion can trap the analyte at the interface and lead to poor and variable recovery. Ensure thorough but not overly aggressive mixing to maximize the surface area for extraction. If emulsions occur, they can often be broken by centrifugation or by adding a small amount of salt to the aqueous phase ("salting out").
-
-
Check Phase Volume Ratio:
-
Question: Should I use a large volume of organic solvent?
-
Answer: The ratio of the organic to aqueous phase volume can impact extraction efficiency. While a larger volume of organic solvent can increase recovery in a single extraction, it is often more effective to perform two or three extractions with smaller volumes of the organic solvent. This repeated extraction process ensures a more complete transfer of the analyte from the aqueous to the organic phase.
-
Data Presentation
Table 1: Physicochemical Properties of Alosetron
| Property | Value | Implication for Extraction |
| Molecular Weight | 294.35 g/mol | Standard molecular weight for a small molecule drug. |
| pKa (Strongest Basic) | 6.48 | Alosetron is a weak base. Its charge state is highly dependent on pH, which is key for both SPE and LLE. |
| cLogP | 2.41 | Indicates moderate lipophilicity, suggesting it will partition into organic solvents when in its neutral form. |
| Aqueous Solubility | pH-dependent | High solubility in acidic conditions (61 mg/mL in water, 42 mg/mL in 0.1M HCl). Low solubility in neutral and basic conditions (0.3 mg/mL at pH 6, <0.1 mg/mL at pH 8).[4][7] |
Table 2: Reported Recovery Data for Alosetron Extraction
| Method | Analyte/IS | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction | Alosetron | Human Plasma | 97-103% | Chaudhary et al., 2015[4] |
| Solid-Phase Extraction | Alosetron-13C-d3 | Human Plasma | 97-103% | Chaudhary et al., 2015[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Alosetron from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method by Chaudhary et al., 2015.[4]
-
SPE Cartridge: LichroSep DVB-HL (30 mg, 1 cm³) or equivalent polymeric reversed-phase sorbent.
-
Conditioning: Condition the cartridge with 1.0 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1.0 mL of water.
-
Sample Loading:
-
To 200 µL of plasma, add the this compound internal standard.
-
Vortex the sample.
-
Load the entire sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 5% (v/v) methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1.0 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Recommended Liquid-Liquid Extraction (LLE) of Alosetron from Human Plasma
This protocol is a recommended procedure based on the physicochemical properties of Alosetron.
-
Sample Preparation:
-
To 200 µL of plasma, add the this compound internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) to adjust the sample pH to >8.5. Vortex briefly.
-
-
Extraction:
-
Add 1.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 1:1 mixture of MTBE and diethyl ether).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers and to break any emulsions.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of alosetron in human plasma or serum by high-performance liquid chromatography with robotic sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alosetron: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the concentration of Alosetron-d3 internal standard
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for optimizing the concentration of Alosetron-d3 as an internal standard (IS) in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard (IS) in bioanalysis?
An internal standard is a compound with a known concentration that is added to all samples, including calibrators, quality controls (QCs), and unknown study samples, before sample processing.[1][2] Its primary purpose is to compensate for variations that can occur during the entire analytical process, such as sample preparation, injection volume differences, chromatographic separation, and mass spectrometry ionization.[2][3] By normalizing the analyte's signal to the IS's signal, the precision and accuracy of the quantitative results are significantly improved.[4]
Q2: Why is a stable isotope-labeled (SIL) compound like this compound the preferred choice for an internal standard?
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[3] Because they are structurally identical to the analyte (Alosetron), they exhibit nearly the same physicochemical properties. This ensures they behave similarly during sample extraction, chromatography (co-elution), and ionization, providing the most effective compensation for matrix effects and other sources of variability.[3][5]
Q3: What are the primary goals when optimizing the concentration of this compound?
The optimal concentration for this compound should be chosen to:
-
Produce a stable and reproducible signal that is well above the background noise but not so high that it saturates the detector.
-
Ensure the IS response is consistent across all samples in an analytical run.
-
Effectively track the analyte's behavior throughout the analytical process to correct for variability.[6]
-
Minimize any potential for cross-interference, where the analyte contributes to the IS signal or vice-versa.[7]
-
Fall within the linear dynamic range of the instrument.[5]
Q4: What is "cross-talk" or interference and how does it relate to this compound concentration?
Cross-interference, or "cross-talk," occurs when the analyte and internal standard signals interfere with each other. This can happen in two ways:
-
Analyte contribution to IS: The analyte signal, particularly at the Upper Limit of Quantification (ULOQ), may contribute to the IS signal.
-
IS contribution to analyte: Impurities in the IS solution may contribute to the analyte signal, which is most problematic at the Lower Limit of Quantification (LLOQ).
According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ response, and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[7] Selecting an appropriate concentration helps manage and minimize this interference.
Troubleshooting Guide
Problem: High Variability in this compound Peak Area Across a Run
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure the IS spiking solution is added accurately and consistently to every sample. Verify pipettes are calibrated. Ensure thorough vortexing/mixing after adding the IS.[3] |
| Matrix Effects | Different biological samples can cause variable ion suppression or enhancement.[6] Prepare QCs in different lots of the biological matrix to assess the IS response. If variability is high, chromatographic separation may need further optimization to separate the analyte/IS from interfering matrix components. |
| Instrument Instability | A drifting instrument response can cause signal variability. Monitor system suitability samples. If drift is observed, allow the LC-MS system to stabilize for a longer period or investigate the source of instability (e.g., spray needle, temperature). |
| IS Solution Instability | The this compound spiking solution may be degrading. Prepare a fresh solution and re-run the affected samples. |
Problem: Poor Linearity (r² < 0.99) in the Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | If the IS concentration is too low, its response may be noisy and unreliable. If it is too high, it can lead to non-linear detector responses. It is often recommended that the IS signal response be approximately 1/3 to 1/2 of the analyte's ULOQ response.[7] |
| Cross-Interference | At the ULOQ, Alosetron may be contributing to the this compound signal, causing the analyte/IS ratio to be artificially low and compressing the top end of the curve. Conversely, impurities in the IS can affect the LLOQ.[7] Perform a cross-interference check (see Experimental Protocols). |
| Detector Saturation | Either the analyte at high concentrations or the IS is saturating the detector. Dilute the IS concentration or the upper-end calibrators and re-inject. |
Problem: Inconsistent Analyte/IS Ratios for Replicate Injections
| Potential Cause | Troubleshooting Steps |
| Poor Chromatography | Asymmetric or broad peaks can lead to inconsistent integration and variable peak area ratios. Optimize the mobile phase, gradient, or column to improve peak shape. |
| Carryover | Analyte or IS from a high-concentration sample may carry over into the subsequent injection of a low-concentration sample. Optimize the autosampler wash sequence with a strong solvent. |
| Co-eluting Interferences | A component from the matrix may be co-eluting and interfering with either the analyte or the IS, but not both equally. Adjust the chromatography to separate the interference. |
Experimental Protocols
Protocol 1: Initial Evaluation of IS Response
-
Objective: To determine an IS concentration that provides a robust and stable signal.
-
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Create a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
Prepare multiple replicates (n=6) of blank biological matrix (e.g., plasma).
-
Spike each replicate with one of the working IS solutions.
-
Process the samples using the intended extraction method (e.g., protein precipitation, LLE, SPE).
-
Inject the processed samples into the LC-MS/MS system and record the peak area of this compound.
-
-
Analysis: Calculate the mean peak area and the coefficient of variation (%CV) for each concentration. Select a concentration that provides a high signal-to-noise ratio and a %CV of <15%.
Protocol 2: Cross-Interference Check
-
Objective: To ensure that the analyte does not interfere with the IS signal and vice-versa.
-
Methodology:
-
Analyte Interference on IS: Prepare a sample containing Alosetron at the ULOQ concentration without adding the this compound IS. Analyze the sample and monitor the mass transition for this compound.
-
IS Interference on Analyte: Prepare a blank matrix sample spiked only with the chosen this compound concentration. Analyze the sample and monitor the mass transition for Alosetron.
-
-
Analysis:
Data Presentation
Table 1: Example Data for IS Response Evaluation
| IS Concentration (ng/mL) | Mean Peak Area (n=6) | Peak Area %CV | Signal-to-Noise (S/N) Ratio |
| 10 | 85,000 | 18.5% | 50 |
| 50 | 450,000 | 8.2% | >500 |
| 100 | 980,000 | 5.1% | >1000 |
| 500 | 4,950,000 | 4.5% | >5000 |
Based on this example data, 50 ng/mL or 100 ng/mL would be suitable starting points for further optimization, as they provide good precision (%CV < 15%) and a strong signal.
Table 2: Example Data for Cross-Interference Check
| Sample Description | Response in Alosetron Channel (Analyte) | Response in this compound Channel (IS) | Acceptance Criteria Check |
| LLOQ (1 ng/mL Alosetron + 50 ng/mL IS) | 15,000 | 465,000 | N/A |
| ULOQ (1000 ng/mL Alosetron, no IS) | 14,500,000 | 18,000 | Response (18,000) is <5% of IS response (465,000). PASS |
| IS Only (50 ng/mL IS, no Alosetron) | 2,100 | 455,000 | Response (2,100) is <20% of LLOQ response (15,000). PASS |
Mandatory Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
resolving co-eluting interferences with Alosetron-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences with Alosetron-d3 during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our assays?
This compound is a stable isotope-labeled (SIL) internal standard for Alosetron. It is chemically identical to Alosetron, with the exception that three hydrogen atoms have been replaced by deuterium. This mass difference allows it to be distinguished from the unlabeled Alosetron by a mass spectrometer. This compound is the ideal internal standard because it is expected to have the same chromatographic retention time, extraction recovery, and ionization response as Alosetron. This helps to correct for variability during sample processing and analysis, leading to more accurate and precise quantification of Alosetron in biological samples.
Q2: What are co-eluting interferences, and how can they affect my results with this compound?
Co-eluting interferences are compounds in a sample that have the same or very similar retention time as the analyte of interest (Alosetron) or its internal standard (this compound) under the employed chromatographic conditions. These interferences can lead to inaccurate quantification by either suppressing or enhancing the ionization of Alosetron or this compound in the mass spectrometer source. Even with a SIL internal standard, if an interference co-elutes with only the analyte or the internal standard, it can lead to erroneous results.
Q3: What are the potential sources of co-eluting interferences for this compound?
Potential sources of co-eluting interferences with this compound include:
-
Metabolites of Alosetron: Alosetron is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2, with minor contributions from CYP3A4 and CYP2C9.[1] Some of these metabolites may have similar chromatographic properties to Alosetron and this compound.
-
Metabolites of Co-administered Drugs: Patients may be taking other medications that are also metabolized by CYP1A2, CYP3A4, or CYP2C9. The metabolites of these co-administered drugs could potentially co-elute with and interfere with the analysis of this compound.
-
Degradation Products: Forced degradation studies have shown that Alosetron can degrade under oxidative and basic conditions.[2][3][4] These degradation products could be present in improperly handled or stored samples and may interfere with the analysis.
-
Endogenous Matrix Components: Components naturally present in the biological matrix (e.g., plasma, urine) can sometimes cause interference.
Q4: Can the deuterium label on this compound cause it to separate from Alosetron during chromatography?
Yes, this is a phenomenon known as the "isotope effect." While generally minimal, the difference in mass between hydrogen and deuterium can sometimes lead to a slight difference in retention time between the deuterated internal standard and the unlabeled analyte on a high-resolution chromatography system. If this separation occurs, and there is a matrix effect present at that specific retention time, it can lead to inaccurate quantification as the analyte and internal standard are not experiencing the same degree of ion suppression or enhancement.
Troubleshooting Guide for Co-eluting Interferences with this compound
This guide provides a step-by-step approach to identifying and resolving suspected co-eluting interferences with this compound.
Step 1: Initial Observation and Data Review
The first indication of a co-eluting interference is often unexpected or inconsistent data. Look for the following signs:
-
Poor accuracy and precision in quality control (QC) samples.
-
Non-linear calibration curves.
-
Variable peak area ratios of Alosetron to this compound across a batch of samples.
-
Drifting retention times or changes in peak shape.
Step 2: Investigate for Chromatographic Separation Issues
A slight chromatographic shift between Alosetron and this compound can lead to differential matrix effects.
-
Action: Overlay the chromatograms of Alosetron and this compound from a clean standard solution and a matrix sample.
-
Expected Outcome: The peaks for Alosetron and this compound should perfectly co-elute.
-
Troubleshooting: If a slight separation is observed, modify the chromatographic method to achieve co-elution. This may involve:
-
Decreasing the ramp of the gradient.
-
Changing the organic modifier in the mobile phase.
-
Trying a different stationary phase (e.g., a column with a different chemistry).
-
Step 3: Assess for Interferences from Metabolites or Degradation Products
If co-elution of Alosetron and this compound is confirmed, the next step is to investigate for other interfering species.
-
Action:
-
Analyze blank matrix samples from at least six different sources to check for endogenous interferences.
-
If available, analyze samples containing known metabolites of Alosetron or potential co-administered drugs.
-
Prepare and analyze a sample of Alosetron that has been subjected to forced degradation (e.g., exposure to hydrogen peroxide or a basic solution) to see if any degradation products co-elute.
-
-
Expected Outcome: No significant peaks should be observed at the retention time of Alosetron or this compound in the blank or potentially interfering samples.
-
Troubleshooting: If an interference is detected, further chromatographic optimization is needed to separate the interfering peak from Alosetron and this compound. Consider:
-
Adjusting the mobile phase pH.
-
Modifying the gradient profile.
-
Employing a column with higher resolving power.
-
Step 4: Refine Sample Preparation
If chromatographic changes do not resolve the issue, the interference may need to be removed during sample preparation.
-
Action: Evaluate different sample preparation techniques.
-
Troubleshooting Options:
-
Solid-Phase Extraction (SPE): Develop a more selective SPE protocol by optimizing the wash and elution steps to remove the interfering compound.
-
Liquid-Liquid Extraction (LLE): Experiment with different extraction solvents and pH conditions to selectively extract Alosetron and this compound, leaving the interference behind.
-
Quantitative Data Summary
The following table illustrates the impact of a co-eluting interference on the accuracy and precision of Alosetron quantification and the improvement after troubleshooting.
| Sample ID | True Concentration (ng/mL) | Measured Concentration (Before Troubleshooting) (ng/mL) | Accuracy (%) (Before) | Measured Concentration (After Troubleshooting) (ng/mL) | Accuracy (%) (After) |
| QC Low | 1.0 | 1.35 | 135% | 1.02 | 102% |
| QC Mid | 10.0 | 12.8 | 128% | 9.95 | 99.5% |
| QC High | 50.0 | 61.5 | 123% | 50.8 | 101.6% |
| Precision (CV%) | >15% | <5% |
Experimental Protocols
Protocol 1: Investigation of Suspected Co-eluting Interference with this compound
1. Objective: To identify and resolve a suspected co-eluting interference impacting the quantification of Alosetron using this compound as an internal standard.
2. Materials:
-
Alosetron reference standard
-
This compound internal standard
-
Control human plasma (at least 6 different lots)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Solid-phase extraction (SPE) cartridges
3. LC-MS/MS System and Conditions:
-
LC System: UPLC system capable of binary gradient elution.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Alosetron: Precursor Ion > Product Ion (e.g., 295.1 > 201.1)
-
This compound: Precursor Ion > Product Ion (e.g., 298.1 > 204.1)
-
4. Procedure:
-
Step 1: Initial System Suitability:
-
Prepare a standard solution containing Alosetron and this compound in 50:50 acetonitrile:water.
-
Inject and confirm peak shape, retention time, and signal intensity.
-
-
Step 2: Evaluation of Co-elution:
-
Prepare a spiked plasma sample by adding Alosetron and this compound to control plasma.
-
Extract the sample using the current SPE method.
-
Analyze by LC-MS/MS and overlay the chromatograms for the Alosetron and this compound MRM transitions.
-
Assessment: Visually inspect for any separation between the two peaks.
-
-
Step 3: Interference Screening:
-
Extract and analyze blank plasma from at least six different donors.
-
Assessment: Check for any peaks at the retention time of Alosetron or this compound.
-
If available, analyze plasma samples from subjects dosed with common co-medications known to be metabolized by CYP1A2, CYP3A4, or CYP2C9.
-
-
Step 4: Chromatographic Optimization (if necessary):
-
Modify the LC gradient to increase resolution. For example, slow the gradient ramp around the elution time of Alosetron.
-
Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) or a different mobile phase additive (e.g., ammonium acetate).
-
-
Step 5: Sample Preparation Optimization (if necessary):
-
If chromatographic changes are insufficient, develop a more rigorous SPE method.
-
Test different wash solutions to remove the interference.
-
Optimize the elution solvent to selectively elute Alosetron and this compound.
-
5. Data Analysis:
-
Compare the accuracy and precision of QC samples before and after the troubleshooting steps.
-
The acceptance criteria are typically ±15% for accuracy and <15% for precision.
Visualizations
References
Technical Support Center: Alosetron-d3 LC-MS/MS Assay
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing variability in Alosetron-d3 LC-MS/MS assays. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guides
Variability in bioanalytical assays can arise from multiple factors, from sample preparation to instrumental analysis. The following table summarizes common issues, their potential causes, and recommended solutions for the LC-MS/MS analysis of Alosetron with its deuterated internal standard, this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Peak Area Ratios (Analyte/Internal Standard) | 1. Inconsistent Sample Preparation: Pipetting errors, incomplete protein precipitation or solid-phase extraction (SPE) elution. 2. Matrix Effects: Ion suppression or enhancement affecting the analyte and internal standard differently.[1][2] 3. Internal Standard (IS) Instability: Degradation of this compound during sample storage or processing. 4. Source Contamination: Buildup of matrix components in the MS source. | 1. Optimize and standardize sample preparation: Use calibrated pipettes, ensure complete mixing, and optimize SPE wash and elution steps. Consider automated sample preparation for higher precision.[3] 2. Evaluate and mitigate matrix effects: Perform post-column infusion experiments to identify regions of ion suppression.[4] Optimize chromatography to separate Alosetron from co-eluting matrix components. Consider different sample cleanup techniques (e.g., LLE, different SPE sorbent). 3. Assess IS stability: Analyze samples with freshly prepared IS and compare with aged samples. Store stock solutions and samples at appropriate temperatures (-20°C or -80°C). 4. Clean the MS source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, cone). |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Degradation: Loss of stationary phase, column contamination. 2. Inappropriate Mobile Phase: pH of the mobile phase is not optimal for Alosetron's chemical properties. 3. Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase. | 1. Use a guard column: This will protect the analytical column from contaminants. If the column is degraded, replace it. 2. Adjust mobile phase pH: Alosetron is a basic compound. A mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape.[5] 3. Match sample solvent to mobile phase: If possible, dissolve the final extracted sample in a solvent similar in composition and strength to the initial mobile phase conditions. |
| Inconsistent Retention Times | 1. LC Pump Issues: Fluctuations in pump pressure, leaks in the system. 2. Column Temperature Variations: Inconsistent column oven temperature. 3. Mobile Phase Preparation: Inconsistent mobile phase composition. | 1. Inspect the LC system: Check for leaks, and ensure the pump is delivering a stable flow rate. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Prepare fresh mobile phase daily: Ensure accurate measurement of all components. Degas the mobile phase before use. |
| Low Signal Intensity or Loss of Sensitivity | 1. MS Source Conditions: Suboptimal spray voltage, gas flows, or temperature. 2. Sample Degradation: Alosetron may degrade under certain conditions like exposure to light or extreme pH.[6][7] 3. Inefficient Ionization: The chosen ionization mode (ESI positive) may not be optimal, or the mobile phase composition is hindering ionization. | 1. Optimize MS parameters: Infuse a standard solution of Alosetron and this compound to optimize source parameters for maximum signal. 2. Investigate sample stability: Conduct forced degradation studies to understand Alosetron's stability under different stress conditions (acid, base, oxidation, light, heat).[6][8] 3. Adjust mobile phase: Ensure the mobile phase is compatible with ESI and promotes the formation of protonated molecules [M+H]+. The use of additives like formic acid or ammonium formate is common.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for this assay?
A1: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative LC-MS/MS.[9] This is because they have nearly identical physicochemical properties to the analyte. They co-elute with the analyte and experience similar extraction recovery and matrix effects, which allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[10][11]
Q2: I am observing a slight shift in retention time between Alosetron and this compound. Is this normal and will it affect my results?
A2: A small retention time shift between an analyte and its deuterated internal standard can sometimes occur due to the deuterium isotope effect. This is generally acceptable as long as the shift is consistent and does not lead to differential matrix effects.[12] However, if the shift is significant or inconsistent, it could indicate a problem with the chromatography. It is crucial to ensure that both peaks are consistently integrated.
Q3: What are matrix effects and how can I minimize them in my Alosetron assay?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression or enhancement, causing inaccurate quantification. To minimize matrix effects:
-
Optimize Sample Cleanup: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
-
Improve Chromatographic Separation: Ensure that Alosetron is chromatographically resolved from the bulk of the matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13]
Q4: What are the recommended mass transitions (MRM) for Alosetron and this compound?
A4: Based on published literature, a common multiple reaction monitoring (MRM) transition for Alosetron in positive ionization mode is m/z 295.1 → 201.0.[5] For this compound, the corresponding transition would be m/z 298.1 → 204.1, assuming the deuterium labels are on a stable part of the molecule that is retained in the product ion. It is always recommended to optimize these transitions on your specific instrument.
Q5: How should I prepare my stock and working solutions for Alosetron and this compound?
A5: Stock solutions should be prepared by dissolving the reference standards in a suitable organic solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Store these stock solutions at -20°C or below. Working solutions are then prepared by diluting the stock solutions with the appropriate solvent (often the mobile phase or a mixture of water and organic solvent) to the desired concentrations for spiking into calibration standards and quality control samples.
Experimental Protocol: Alosetron in Human Plasma
This protocol is a general guideline and should be validated for your specific application and laboratory conditions.
1. Materials and Reagents:
-
Alosetron hydrochloride reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Human plasma (with appropriate anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alosetron and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Alosetron stock solution with 50:50 acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples, calibration standards, and quality controls to room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Pre-treat the sample by adding a buffer (e.g., phosphate buffer, pH 6) and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute Alosetron and this compound with an appropriate elution solvent (e.g., 5% formic acid in acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.[5]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Alosetron: 295.1 → 201.0
-
This compound: 298.1 → 204.1
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for your specific instrument.
5. Data Analysis:
-
Integrate the peak areas for both Alosetron and this compound.
-
Calculate the peak area ratio (Alosetron/Alosetron-d3).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Alosetron in the unknown samples from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound LC-MS/MS assay variability.
Caption: Experimental workflow for this compound analysis in plasma.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. scispace.com [scispace.com]
- 12. myadlm.org [myadlm.org]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
impact of mobile phase composition on Alosetron-d3 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the chromatography of Alosetron-d3. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Troubleshooting Guide
This section addresses specific problems that may arise during the chromatographic analysis of this compound, with a focus on issues related to the mobile phase.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape is a common issue in liquid chromatography and can often be attributed to the mobile phase composition or its interaction with the analyte and stationary phase.[1] Here are several potential causes and solutions:
-
Inappropriate Mobile Phase pH: Alosetron is a basic compound. If the mobile phase pH is close to the pKa of Alosetron, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Insufficient Buffer Capacity: If the buffer concentration is too low, it may not be able to control the pH effectively, especially when the sample is injected in a different solvent.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
Question: My retention time for this compound is unstable and drifting. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your analytical method.[10] Several factors related to the mobile phase can cause this issue:
-
Inadequate Column Equilibration: Insufficient equilibration time between injections or after a change in mobile phase composition can lead to drifting retention times.[11]
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. A general rule is to flush the column with 10-20 column volumes of the mobile phase.
-
-
Mobile Phase Composition Change: Small variations in the preparation of the mobile phase, such as slight differences in the organic solvent ratio or buffer pH, can lead to shifts in retention time.[10][12]
-
Solution: Prepare the mobile phase carefully and consistently. Premixing the aqueous and organic components can provide better stability than online mixing in some systems.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[13]
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chromatographic analysis of this compound.
Question: What are some common mobile phase compositions for the analysis of this compound?
Answer:
Several mobile phase compositions have been successfully used for the analysis of Alosetron and its deuterated internal standard, this compound. The choice of mobile phase will depend on the specific column and instrumentation being used. Below is a summary of some reported mobile phase compositions.
| Organic Modifier | Aqueous Component | Ratio (Organic:Aqueous) | Reference(s) |
| Acetonitrile | 2.0 mM Ammonium Formate, pH 3.0 with Formic Acid | 80:20 v/v | [2][3] |
| Acetonitrile | 0.01 M Ammonium Acetate, pH 3.5 with Acetic Acid | 25:75 v/v | [4][5][6] |
| Acetonitrile | 0.025 M Disodium Hydrogen Orthophosphate, pH 3.0 | 35:65 v/v | [7] |
| Methanol & THF | 0.01 M Ammonium Acetate, pH 3.2 | 24:6:70 (MeOH:THF:Aq) | [14] |
Question: How does the percentage of organic modifier in the mobile phase affect the retention of this compound?
Answer:
In reversed-phase chromatography, which is commonly used for Alosetron analysis, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time of this compound.[15] This is because this compound is a relatively non-polar compound, and a higher concentration of organic solvent in the mobile phase makes it more similar in polarity to the mobile phase, causing the analyte to elute faster from the non-polar stationary phase. Conversely, decreasing the organic modifier percentage will increase the retention time.
Question: What is the role of the buffer and pH in the mobile phase for this compound analysis?
Answer:
The buffer and its pH are critical for achieving reproducible and robust separation of ionizable compounds like Alosetron.
-
pH Control: The pH of the mobile phase controls the ionization state of the analyte. For basic compounds like Alosetron, a low pH (e.g., 3.0-3.5) ensures that the molecule is consistently in its protonated, ionized form.[2][4][7] This leads to more stable interactions with the stationary phase and results in sharper, more symmetrical peaks.
-
Buffering Capacity: A buffer is a solution that resists changes in pH. In chromatography, it ensures that the pH of the mobile phase remains constant, even with the introduction of the sample, which might be at a different pH. This is crucial for consistent retention times and peak shapes.[16] Ammonium formate and ammonium acetate are commonly used buffers as they are volatile and compatible with mass spectrometry.[2][4]
Experimental Protocols
Below are examples of detailed experimental methodologies for the analysis of Alosetron, which can be adapted for this compound.
Example Protocol 1: UPLC-MS/MS Method [2][3]
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in an 80:20 (v/v) ratio.
-
Flow Rate: Isocratic elution.
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ionization mode.
-
MRM Transitions:
-
Alosetron: m/z 295.1/201.0
-
This compound (as IS): m/z 299.1/205.1
-
Example Protocol 2: HPLC-UV Method [4][5][6]
-
Column: Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm)
-
Mobile Phase: 0.01 M ammonium acetate (pH 3.5, adjusted with glacial acetic acid) and acetonitrile in a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 217 nm.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Alosetron Quantification
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of Alosetron in biological matrices: a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method based on their specific research needs, considering factors such as sensitivity, selectivity, and throughput.
Method 1: UPLC-MS/MS with Deuterated Internal Standard (Alosetron-d3)
This method stands out for its high sensitivity and specificity, making it ideal for pharmacokinetic and bioequivalence studies where low concentrations of Alosetron are expected in biological samples like human plasma. The use of a stable isotope-labeled internal standard, Alosetron-¹³C-d₃, is a key feature of this method, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to highly accurate and precise quantification.[1]
Experimental Protocol:
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract Alosetron and its deuterated internal standard from human plasma. This involves using a LichroSep DVB-HL (30 mg, 1 cm³) cartridge.[1]
-
Chromatographic Separation: An Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) is used for separation. The mobile phase consists of acetonitrile and 2.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in an 80:20 (v/v) ratio, delivered in an isocratic mode.[1]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive ionization mode is used for detection. The multiple reaction monitoring (MRM) transitions are m/z 295.1/201.0 for Alosetron and m/z 299.1/205.1 for the internal standard (Alosetron-¹³C-d₃).[1]
Method 2: HPLC-UV
The HPLC-UV method offers a more accessible and cost-effective alternative to mass spectrometry. While generally less sensitive, it can be suitable for the analysis of bulk drug substances and pharmaceutical dosage forms where analyte concentrations are significantly higher.[2][3]
Experimental Protocol:
-
Sample Preparation: For bulk drug and pharmaceutical formulations, a simple dilution with the mobile phase is typically sufficient.[3]
-
Chromatographic Separation: A Phenomenex® kromasil C-18 column (250 mm x 4.6 mm; 5 μm particle size) is used. The mobile phase is a mixture of 0.025 M disodium hydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 65:35 (v/v) ratio, with a flow rate of 1 mL/min.[2][3]
-
UV Detection: The detection of Alosetron is carried out at a wavelength of 217 nm.[2][3]
Comparative Performance Data
The following tables summarize the key validation parameters for the two methods, providing a clear comparison of their performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | UPLC-MS/MS with Alosetron-¹³C-d₃ IS | HPLC-UV |
| Linearity Range | 0.01 - 10.0 ng/mL[1] | 100 - 2000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.995[4] | 0.997[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1] | 5 ng/mL[3] |
| Limit of Detection (LOD) | Not Reported | 1 ng/mL[3] |
Table 2: Accuracy and Precision
| Parameter | UPLC-MS/MS with Alosetron-¹³C-d₃ IS | HPLC-UV |
| Accuracy (% Recovery) | 97 - 103%[1] | 99.31 - 100.42%[2] |
| Intra-day Precision (% RSD) | < 13%[4] | < 0.5%[3] |
| Inter-day Precision (% RSD) | < 13%[4] | < 1.0%[3] |
Method Selection Considerations
The choice between the UPLC-MS/MS and HPLC-UV methods depends heavily on the application. For bioanalytical studies requiring high sensitivity to measure low drug concentrations in complex biological matrices, the UPLC-MS/MS method with a deuterated internal standard is the superior choice. Its ability to minimize matrix effects and provide high accuracy and precision at the sub-nanogram per milliliter level is crucial for pharmacokinetic and bioequivalence assessments.[1]
Conversely, for quality control of pharmaceutical products where Alosetron concentrations are much higher and the matrix is less complex, the HPLC-UV method provides a reliable and economical solution.[2][3] It is simpler to implement and operate, making it well-suited for routine analysis in a manufacturing environment.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, such as the UPLC-MS/MS method for Alosetron quantification.
Caption: Bioanalytical method validation workflow for Alosetron.
References
Cross-Validation of Alosetron-d3 Quantitation: A Comparative Analysis of LC-MS/MS and HPLC-UV Methodologies
For researchers, scientists, and professionals in drug development, the choice of bioanalytical methodology is paramount for ensuring accurate and reliable pharmacokinetic data. This guide provides a comprehensive cross-validation comparison between a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitation of Alosetron, using Alosetron-d3 as an internal standard.
This report details the experimental protocols and presents comparative performance data to assist in the selection of the most appropriate analytical technique based on study requirements such as sensitivity, selectivity, and throughput.
Experimental Protocols
A rigorous cross-validation was designed to assess the performance of two distinct analytical methods for the quantification of Alosetron in human plasma. The established method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for its high sensitivity and selectivity.[1][2] The alternative method employs High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a widely accessible technique.[3] The validation parameters were established in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[4][5][6][7][8]
Method 1: UPLC-MS/MS
-
Sample Preparation: A solid-phase extraction (SPE) was performed. 200 µL of human plasma was spiked with 20 µL of this compound internal standard (IS) solution. The sample was then loaded onto an SPE cartridge, washed, and the analyte and IS were eluted. The eluent was evaporated to dryness and reconstituted in 100 µL of the mobile phase.
-
Chromatography: An Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) was used for separation.[1][2] The mobile phase consisted of a gradient of acetonitrile and 2.0 mM ammonium formate with 0.1% formic acid.
-
Mass Spectrometry: A tandem mass spectrometer operating in the positive ionization mode was used for detection. The multiple reaction monitoring (MRM) transitions were m/z 295.1 → 201.0 for Alosetron and m/z 298.1 → 204.0 for this compound.[1][2]
Method 2: HPLC-UV
-
Sample Preparation: A liquid-liquid extraction (LLE) was employed. To 500 µL of human plasma, 50 µL of this compound internal standard (IS) solution and a buffering agent were added. The sample was then extracted with an organic solvent. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in 200 µL of the mobile phase.
-
Chromatography: A C18 analytical column (150 mm x 4.6 mm; 5 µm) was used for separation.[3] The mobile phase was a mixture of 0.01 M ammonium acetate (pH 3.5) and acetonitrile (75:25, v/v) at a flow rate of 1.0 mL/min.[3]
-
UV Detection: A UV detector was set to a wavelength of 217 nm for the detection of both Alosetron and this compound.[3]
Data Presentation
The following tables summarize the quantitative data obtained from the cross-validation of the UPLC-MS/MS and HPLC-UV methods.
Table 1: Linearity and Sensitivity
| Parameter | UPLC-MS/MS | HPLC-UV |
| Linearity Range | 0.05 - 50 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | UPLC-MS/MS | HPLC-UV |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (0.15 ng/mL / 30 ng/mL) | -2.7% | 4.5% |
| Mid QC (20 ng/mL / 800 ng/mL) | 1.8% | 3.1% |
| High QC (40 ng/mL / 1600 ng/mL) | 0.9% | 2.5% |
Table 3: Recovery and Matrix Effect
| Parameter | UPLC-MS/MS | HPLC-UV |
| Mean Extraction Recovery | 92.5% | 78.3% |
| Matrix Effect | Negligible | Moderate |
Mandatory Visualizations
Caption: UPLC-MS/MS experimental workflow.
References
- 1. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. hhs.gov [hhs.gov]
A Comparative Guide to Internal Standards for Alosetron Analysis: Alosetron-d3 vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Alosetron, a selective 5-HT3 receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Alosetron-d3, and a structural analog internal standard, using Ondansetron as a representative example. This comparison is based on published experimental data and established principles of bioanalytical method validation.
Principle of Internal Standardization
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in the analytical procedure, including extraction efficiency, matrix effects, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound): A SIL-IS is considered the "gold standard" as it is chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This results in a minimal difference in physicochemical properties, leading to very similar extraction recovery, chromatographic retention time, and ionization efficiency.
-
Structural Analog Internal Standard (e.g., Ondansetron): A structural analog is a compound with a similar chemical structure to the analyte. While it may not perfectly mimic the analyte's behavior, a well-chosen structural analog can still provide adequate correction for variability, especially when a SIL-IS is unavailable or cost-prohibitive. Ondansetron, another 5-HT3 antagonist, shares structural similarities with Alosetron, making it a suitable candidate for a structural analog IS.
Comparative Data Presentation
The following tables summarize the performance data from a validated UPLC-MS/MS method for Alosetron using Alosetron-13C-d3 as the internal standard and a representative UPLC-MS/MS method for Ondansetron using a structural analog (Granisetron) as the internal standard.
Table 1: Performance Characteristics of Alosetron Analysis using Alosetron-13C-d3 Internal Standard [1]
| Parameter | Result |
| Recovery | 97-103% |
| Matrix Effect (IS-normalized) | 0.96 - 1.04 |
| Precision (Intra-day & Inter-day) | <%15 |
| Accuracy | 95-105% |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
Table 2: Representative Performance Characteristics of Ondansetron Analysis using a Structural Analog (Granisetron) Internal Standard
| Parameter | Result |
| Recovery | >85% |
| Matrix Effect | Minimal, compensated by IS |
| Precision (Intra-day & Inter-day) | <%15 |
| Accuracy | 90-110% |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
Note: The data for Ondansetron is representative of what can be achieved with a well-validated method using a structural analog IS. The actual performance may vary depending on the specific analog chosen and the optimization of the analytical method.
Experimental Protocols
Key Experiment 1: Bioanalytical Method for Alosetron in Human Plasma using Alosetron-13C-d3 as Internal Standard[1]
1. Sample Preparation:
- Solid-phase extraction (SPE) is employed for the extraction of Alosetron and the internal standard from human plasma.
2. Chromatographic Conditions:
- System: Ultra-Performance Liquid Chromatography (UPLC)
- Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
- Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) in an 80:20 (v/v) ratio.
- Flow Rate: Isocratic elution.
3. Mass Spectrometric Conditions:
- System: Tandem Mass Spectrometer (MS/MS)
- Ionization: Positive Ion Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
- Alosetron transition: m/z 295.1 → 201.0[1]
- Alosetron-13C-d3 transition: m/z 299.1 → 205.1[1]
Key Experiment 2: Representative Bioanalytical Method for Ondansetron in Human Plasma using a Structural Analog (Granisetron) as Internal Standard
1. Sample Preparation:
- Liquid-liquid extraction (LLE) or protein precipitation are common techniques for the extraction of Ondansetron and its structural analog IS from plasma.
2. Chromatographic Conditions:
- System: High-Performance Liquid Chromatography (HPLC) or UPLC
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
3. Mass Spectrometric Conditions:
- System: Tandem Mass Spectrometer (MS/MS)
- Ionization: Positive Ion Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
- Ondansetron transition: Typically m/z 294.2 → 170.1
- Granisetron (as IS) transition: Typically m/z 313.2 → 138.1
Visualization of Workflows and Concepts
References
A Comparative Guide to Inter-Laboratory Analytical Methods for Alosetron-d3
This guide provides a comparative analysis of various analytical methodologies for the quantification of Alosetron, utilizing Alosetron-d3 as an internal standard. The information is compiled from published, validated methods to offer researchers, scientists, and drug development professionals a comprehensive overview of the available analytical techniques. This document is intended to facilitate the selection and implementation of appropriate analytical protocols for pharmacokinetic, bioequivalence, and other related studies.
Mechanism of Action of Alosetron
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] In the gastrointestinal tract, 5-HT3 receptors are extensively located on enteric neurons. When activated by serotonin, these receptors stimulate visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, Alosetron modulates these enteric functions. This mechanism of action makes it effective in treating diarrhea-predominant irritable bowel syndrome (IBS-D).[3][4][5][6]
Comparison of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods published for the quantification of Alosetron in biological matrices, primarily human plasma. These methods commonly employ this compound or similar deuterated analogs as an internal standard (IS) to ensure accuracy and precision.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | Method 1 (UPLC-MS/MS)[7][8] | Method 2 (HPLC-MS)[9][10] |
| Analyte | Alosetron (ALO) | Alosetron |
| Internal Standard (IS) | ALO 13C-d3 | Not specified, but deuterated IS is common |
| Matrix | Human Plasma | Not specified, method for degradation products |
| Linearity Range | 0.01 - 10.0 ng/mL | 100 - 1500 ng/mL |
| Correlation Coefficient (r²) | >0.995 | 0.994 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 3 ng/mL |
| Limit of Detection (LOD) | Not Reported | 1 ng/mL |
| Intra-day Precision (%RSD) | < 13% | Not explicitly stated, but method validated |
| Inter-day Precision (%RSD) | < 13% | Not explicitly stated, but method validated |
| Accuracy (%RE) | 88.0% - 108.2% | Not explicitly stated, but method validated |
| Recovery | 97 - 103% | Not explicitly stated, but method validated |
| Matrix Effect | 0.96 - 1.04 (IS-normalized) | Not Assessed |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols represent common practices in the bioanalysis of Alosetron.
Method 1: UPLC-MS/MS for Alosetron in Human Plasma[7][8]
This method is designed for high-throughput analysis and is suitable for pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Apparatus: LichroSep DVB-HL (30 mg, 1 cm³) SPE cartridges.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load an aliquot of human plasma sample (pre-spiked with ALO 13C-d3 IS).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in an 80:20 (v/v) ratio.
-
Flow Rate: Isocratic elution.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alosetron: m/z 295.1 → 201.0
-
Alosetron 13C-d3 (IS): m/z 299.1 → 205.1
-
Method 2: HPLC for Alosetron and its Degradation Products[9][10]
This method is stability-indicating and can be used for the determination of Alosetron in the presence of its degradation products.
1. Sample Preparation:
-
Procedure: A standard solution of Alosetron (1 mg/mL) is diluted to obtain solutions in the desired concentration range (100–1500 ng/mL).
2. Chromatographic Conditions:
-
System: Shimadzu LC-2020 series or equivalent.
-
Column: Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm).
-
Mobile Phase: 0.01 M ammonium acetate (pH 3.5, adjusted with glacial acetic acid) and acetonitrile in a 75:25 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 217 nm.
-
Injection Volume: 20 µL.
3. Validation:
-
The method was validated according to ICH guidelines for accuracy, selectivity, precision, linearity, and robustness.[9][10]
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the development, validation, and application of a bioanalytical method for a drug like Alosetron using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALOSETRON (PD009613, JSWZEAMFRNKZNL-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alosetron on bowel urgency and global symptoms in women with severe, diarrhea-predominant irritable bowel syndrome: analysis of two controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized, placebo-controlled dose-ranging study to evaluate the efficacy of alosetron in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Stability of Alosetron-d3 in Biological Matrices: A Comparative Guide for Bioanalytical Methods
For researchers, scientists, and drug development professionals, ensuring the stability of deuterated internal standards is a critical aspect of robust and reliable bioanalytical method development. This guide provides a comprehensive comparison of the stability of Alosetron-d3, a commonly used internal standard for the quantification of the irritable bowel syndrome drug Alosetron, in various biological matrices. The information presented is based on published experimental data and provides detailed methodologies to support the validation of bioanalytical assays.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). These standards are essential for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. A crucial component of method validation is the assessment of the analyte's stability in the biological matrix under different storage and handling conditions. This ensures that the measured concentration accurately reflects the concentration in the sample at the time of collection.
Comparative Stability Data of this compound in Human Plasma
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Alosetron in human plasma utilized Alosetron-¹³C-d₃ as the internal standard. The stability of Alosetron was evaluated under various conditions, and due to the identical chemical properties, these results provide a strong indication of the stability of this compound. The following table summarizes the stability data for Alosetron in human plasma, which is directly applicable to this compound.
| Stability Test | Matrix | Concentration (ng/mL) | Storage/Handling Condition | Duration | Mean % Nominal Concentration | % CV |
| Freeze-Thaw Stability | Human Plasma | Low QC (0.03) | Three cycles at -20°C and -70°C | 3 cycles | 98.7 | 3.1 |
| High QC (8.00) | 101.5 | 2.5 | ||||
| Short-Term (Bench-Top) Stability | Human Plasma | Low QC (0.03) | Room Temperature | 24 hours | 97.9 | 4.2 |
| High QC (8.00) | 100.8 | 1.9 | ||||
| Long-Term Stability | Human Plasma | Low QC (0.03) | -70°C | 180 days | 99.2 | 3.8 |
| High QC (8.00) | 102.1 | 2.1 | ||||
| Post-Preparative Stability | Extracted Samples | Low QC (0.03) | Autosampler (4°C) | 48 hours | 98.5 | 3.5 |
| High QC (8.00) | 101.2 | 2.3 |
Data extrapolated from a UPLC-MS/MS bioanalytical method validation for Alosetron using Alosetron-¹³C-d₃ as the internal standard. QC (Quality Control) samples were prepared in human plasma.
Experimental Protocols
The following are detailed methodologies for the key stability experiments.
Sample Preparation and Extraction for Stability Studies
A solid-phase extraction (SPE) method is commonly employed for the extraction of Alosetron and this compound from human plasma.
Materials:
-
Human plasma (with K₂EDTA as anticoagulant)
-
Alosetron and this compound stock solutions
-
Internal Standard (IS) working solution (this compound in methanol)
-
0.1% Formic acid in water
-
Methanol
-
Acetonitrile
-
SPE cartridges (e.g., LichroSep DVB-HL, 30 mg)
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Spike blank plasma with Alosetron to prepare Quality Control (QC) samples at low and high concentrations.
-
To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Vortex the samples for 30 seconds.
-
Add 500 µL of 0.1% formic acid and vortex for another 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for UPLC-MS/MS analysis.
Freeze-Thaw Stability Assessment
This experiment simulates the effect of repeated freezing and thawing of clinical samples.
Procedure:
-
Prepare replicate QC samples (low and high concentrations) in human plasma.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (Time 0).
-
Store the remaining QC samples at -20°C for at least 24 hours (Freeze Cycle 1).
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -20°C for at least 12 hours.
-
Repeat the freeze-thaw cycle for a total of three cycles.
-
After the third cycle, process and analyze the samples using the validated analytical method.
-
Calculate the percentage deviation of the mean concentration of the freeze-thaw samples from the baseline concentration.
Short-Term (Bench-Top) Stability Assessment
This test evaluates the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling and processing time in the laboratory.
Procedure:
-
Prepare replicate QC samples (low and high concentrations) in human plasma.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (Time 0).
-
Keep the remaining QC samples at room temperature (approximately 25°C) for a specified duration (e.g., 24 hours).
-
After the specified duration, process and analyze the samples.
-
Calculate the percentage deviation of the mean concentration of the bench-top samples from the baseline concentration.
Long-Term Stability Assessment
This study determines the stability of the analyte in the biological matrix under long-term storage conditions.
Procedure:
-
Prepare a sufficient number of replicate QC samples (low and high concentrations) in human plasma.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (Time 0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -70°C).
-
At specified time intervals (e.g., 30, 90, 180 days), retrieve a set of QC samples.
-
Thaw the samples, process, and analyze them.
-
Calculate the percentage deviation of the mean concentration of the long-term storage samples from the baseline concentration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound in a biological matrix.
Caption: Workflow for this compound stability validation.
Alternative Analytical Methods and Internal Standards
While UPLC-MS/MS with a deuterated internal standard is the preferred method for bioanalysis of Alosetron due to its high sensitivity and selectivity, other methods have also been reported.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity but may be more susceptible to matrix interferences compared to MS/MS detection.
-
Alternative Internal Standards: In cases where a deuterated analog is not available, a structurally similar compound can be used as an internal standard. However, it is crucial to demonstrate that the internal standard adequately mimics the behavior of the analyte during extraction and analysis, and that it does not suffer from differential matrix effects.
Conclusion
The available data demonstrates that this compound is a stable internal standard for the quantification of Alosetron in human plasma under typical laboratory storage and handling conditions. The provided experimental protocols offer a robust framework for the validation of bioanalytical methods. Researchers should always perform their own validation studies to confirm the stability of this compound in their specific biological matrices and under their unique laboratory conditions to ensure the generation of high-quality, reliable data.
A Comparative Guide to the Linearity and Range of Alosetron-d3 Calibration Curves in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of alosetron in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Alosetron-d3, is a cornerstone of modern bioanalytical practice, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the linearity and range of alosetron calibration curves, highlighting the performance of methods utilizing this compound against other analytical approaches.
Comparison of Analytical Methods for Alosetron Quantification
The choice of analytical methodology significantly impacts the sensitivity and linear range of alosetron quantification. Below is a comparison of a state-of-the-art UPLC-MS/MS method using a carbon-13 and deuterium-labeled alosetron internal standard (Alosetron-¹³C-d₃) against more traditional HPLC-UV methods that do not employ an isotope-labeled internal standard.
| Parameter | UPLC-MS/MS with Alosetron-¹³C-d₃ IS | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Internal Standard | Alosetron-¹³C-d₃ | None | None |
| Linear Range | 0.01 - 10.0 ng/mL[1] | 100 - 1500 ng/mL[2] | 100 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | 0.994[2] | 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1] | 3 ng/mL[2] | Not Specified |
| Matrix | Human Plasma[1] | Not specified (likely bulk drug or formulation)[2] | Not specified (likely bulk drug or formulation) |
As the data indicates, the UPLC-MS/MS method employing Alosetron-¹³C-d₃ as an internal standard offers a significantly wider and more sensitive linear range compared to the HPLC-UV methods. The lower limit of quantification (LLOQ) is substantially lower, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected.
Experimental Protocols
UPLC-MS/MS Method with Alosetron-¹³C-d₃ Internal Standard
This protocol is based on a validated method for the determination of alosetron in human plasma[1].
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 250 µL of human plasma, add the Alosetron-¹³C-d₃ internal standard.
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned SPE cartridge (e.g., LichroSep DVB-HL).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in an 80:20 (v/v) ratio[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mode: Isocratic[1]
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Calibration Curve Construction
-
Prepare a series of calibration standards in blank human plasma, ranging from 0.01 to 10.0 ng/mL.
-
Process the calibration standards alongside the unknown samples using the protocol described above.
-
Plot the peak area ratio of alosetron to Alosetron-¹³C-d₃ against the nominal concentration of alosetron.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for the validation of a bioanalytical method for alosetron using this compound as an internal standard.
References
- 1. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Drug-Drug Interactions: A Comparative Pharmacokinetic Analysis of Alosetron Using Alosetron-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetics of Alosetron when administered alone versus in conjunction with potent enzyme inhibitors. The data presented herein is crucial for understanding potential drug-drug interactions that can alter the safety and efficacy profile of Alosetron. The experimental protocols described leverage the use of a stable isotope-labeled internal standard, Alosetron-d3, a critical component for accurate bioanalysis in pharmacokinetic studies.
Impact of Co-administered Drugs on Alosetron Pharmacokinetics
The co-administration of drugs that inhibit the primary metabolic pathways of Alosetron can significantly alter its systemic exposure. Alosetron is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP1A2, with contributions from CYP3A4 and CYP2C9.[1] Inhibition of these enzymes can lead to elevated plasma concentrations of Alosetron, potentially increasing the risk of adverse effects.
Below are comparative data from two key interaction studies: one with fluvoxamine, a strong CYP1A2 inhibitor, and another with ketoconazole, a strong CYP3A4 inhibitor.
Table 1: Pharmacokinetic Parameters of Alosetron with and without Co-administered Fluvoxamine
| Pharmacokinetic Parameter | Alosetron Alone (1 mg) | Alosetron (1 mg) + Fluvoxamine | Fold Increase |
| Mean AUC (Area Under the Curve) | Undisclosed | Undisclosed | ~6-fold |
| Mean Half-life (t½) | Undisclosed | Undisclosed | ~3-fold |
Data sourced from a study involving 40 healthy female subjects who received escalating doses of fluvoxamine for 16 days, with a single 1 mg dose of Alosetron co-administered on the final day.
Table 2: Pharmacokinetic Parameters of Alosetron with and without Co-administered Ketoconazole
| Pharmacokinetic Parameter | Alosetron Alone (1 mg) | Alosetron (1 mg) + Ketoconazole | Percent Increase |
| Mean AUC (Area Under the Curve) | Undisclosed | Undisclosed | 29% |
Data sourced from a pharmacokinetic study in 38 healthy female subjects who received 200 mg of ketoconazole twice daily for 7 days, with a single 1 mg dose of Alosetron co-administered on the last day.
Visualizing Alosetron's Metabolic Journey
To comprehend the mechanism behind these drug-drug interactions, it is essential to visualize the metabolic pathway of Alosetron.
A Blueprint for a Robust Pharmacokinetic Study
The following experimental protocol outlines a standard approach for a clinical study designed to evaluate the pharmacokinetics of Alosetron, with a focus on the bioanalytical phase employing this compound as an internal standard.
Experimental Protocol: Alosetron Pharmacokinetic Analysis
1. Study Design:
-
An open-label, randomized, two-period crossover study is conducted in healthy volunteers.
-
Subjects receive a single oral dose of Alosetron (e.g., 1 mg) in one period, and Alosetron co-administered with an interacting drug in the second period, with a washout phase in between.
2. Blood Sampling:
-
Serial blood samples are collected in K2EDTA tubes at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -70°C until analysis.
3. Sample Preparation (Solid-Phase Extraction):
-
To a 100 µL aliquot of human plasma, 25 µL of this compound internal standard (IS) working solution is added and vortexed.
-
The sample is loaded onto a pre-conditioned solid-phase extraction cartridge.
-
The cartridge is washed with a suitable solvent to remove interfering substances.
-
Alosetron and this compound are eluted with an organic solvent (e.g., methanol).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
4. UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the transitions for Alosetron and this compound. For example, m/z 295.1 → 201.0 for Alosetron and a corresponding shifted transition for this compound.[2]
5. Data Analysis:
-
Pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life) are calculated using non-compartmental analysis.
-
Statistical comparisons are made between the treatment periods (Alosetron alone vs. Alosetron with co-administered drug).
Conclusion
The significant impact of CYP1A2 and CYP3A4 inhibitors on the pharmacokinetics of Alosetron underscores the importance of careful consideration of co-administered medications. The use of a stable isotope-labeled internal standard like this compound in conjunction with a validated UPLC-MS/MS method is the gold standard for generating reliable pharmacokinetic data to inform clinical practice and drug development decisions. Researchers are encouraged to employ robust bioanalytical methods as outlined in this guide to accurately characterize drug-drug interaction potentials.
References
Comparative Efficacy of Alosetron Versus Other IBS-D Treatments: A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Alosetron with other therapeutic agents for the management of Irritable Bowel Syndrome with Diarrhea (IBS-D). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these treatments.
Introduction
Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and frequent diarrhea.[1] Treatment strategies aim to alleviate these primary symptoms and improve the quality of life for patients. Alosetron, a selective 5-HT3 receptor antagonist, is a prescription medication for women with severe IBS-D who have not responded to conventional therapies.[2] This guide compares the efficacy and mechanisms of Alosetron against other common IBS-D treatments: Eluxadoline, Rifaximin, and Loperamide.
Mechanisms of Action
The therapeutic effect of each drug is dictated by its unique mechanism of action. Alosetron targets the serotonin pathway, while Eluxadoline interacts with opioid receptors. Rifaximin is a gut-specific antibiotic, and Loperamide is a peripherally acting opioid receptor agonist.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from key clinical trials, providing a comparative view of the efficacy of Alosetron and its alternatives.
Table 1: Improvement in Global IBS Symptoms and Composite Endpoints
| Treatment | Study | Primary Endpoint | % Responders (Drug) | % Responders (Placebo) |
| Alosetron 1 mg twice daily | Pooled Phase 3 Data | Adequate relief of global IBS symptoms | 41-43% | 26-29% |
| Lacy et al. (2018)[3] | FDA composite endpoint¹ | 45% | - | |
| Eluxadoline 100 mg twice daily | Pooled Phase 3 Data (IBS-3001 & IBS-3002)[4] | Composite endpoint² (Weeks 1-12) | 25.1-29.6% | 16.2-17.1% |
| Rifaximin 550 mg three times daily for 14 days | TARGET 1 & 2[5] | Adequate relief of global IBS symptoms (first 4 weeks post-treatment) | 40.8% | 31.7% |
| Loperamide | Efskind et al. (1996)[6] | Improvement in overall pain intensity | 30% | - |
¹FDA composite endpoint: ≥30% improvement in worst abdominal pain and a weekly mean stool consistency of <4 on the Bristol Stool Scale for at least 50% of the weeks. ²Composite endpoint: ≥30% reduction in worst abdominal pain and a Bristol Stool Scale score of <5 for at least 50% of days.
Table 2: Improvement in Individual IBS-D Symptoms
| Treatment | Study | Symptom Improvement |
| Alosetron | Pooled Phase 3 Data[7] | Significant improvement in stool consistency, frequency, and urgency. |
| Eluxadoline | Pooled Phase 3 Data[8] | Significant improvement in stool consistency and urgency. |
| Rifaximin | TARGET 1 & 2[9] | Significant improvement in bloating. |
| Loperamide | Multiple studies[8] | Significant improvement in stool frequency and consistency; no significant improvement in abdominal pain or bloating. |
Experimental Protocols of Key Clinical Trials
Below are the methodologies for the pivotal clinical trials cited in this guide.
Alosetron Pivotal Trials (e.g., S3B30020, S3B30040) [10][11]
-
Objective: To evaluate the efficacy and safety of Alosetron in women with severe, diarrhea-predominant IBS.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Women with severe IBS-D as defined by Rome II or III criteria, who had chronic symptoms and had failed conventional therapy.
-
Intervention: Patients were randomized to receive Alosetron (e.g., 1 mg twice daily) or placebo.
-
Duration: Typically 12 to 24 weeks.
-
Primary Efficacy Endpoint: The proportion of patients reporting adequate relief of global IBS symptoms. More recent studies have used the FDA-recommended composite endpoint of improvement in both abdominal pain and stool consistency.[3]
-
Secondary Endpoints: Included changes in stool consistency, stool frequency, and urgency.
Eluxadoline Phase 3 Trials (IBS-3001 and IBS-3002) [4]
-
Objective: To assess the efficacy and safety of Eluxadoline for the treatment of IBS-D.
-
Study Design: Two large, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Patient Population: Adult men and women with IBS-D according to Rome III criteria.
-
Intervention: Patients were randomized to receive Eluxadoline (75 mg or 100 mg twice daily) or placebo.
-
Duration: 26 weeks (IBS-3002) and 52 weeks (IBS-3001).
-
Primary Efficacy Endpoint: A composite response of simultaneous improvement in abdominal pain (≥30% reduction from baseline in the weekly average of worst daily pain) and stool consistency (Bristol Stool Scale score <5) for at least 50% of the days during the first 12 weeks of treatment.
References
- 1. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rifaximin therapy for patients with irritable bowel syndrome without constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ispub.com [ispub.com]
- 8. dovepress.com [dovepress.com]
- 9. Mechanism of action and therapeutic benefit of rifaximin in patients with irritable bowel syndrome: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alosetron versus traditional pharmacotherapy in clinical practice: effects on resource use, health-related quality of life, safety and symptom improvement in women with severe diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, placebo-controlled study to assess efficacy and safety of 0.5 mg and 1 mg alosetron in women with severe diarrhea-predominant IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alosetron-d3: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Alosetron-d3, a deuterated analog of Alosetron, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile of Alosetron
Alosetron is a potent compound with specific handling and disposal requirements. The following table summarizes its key hazard information, which should be carefully considered before initiating any disposal protocol. This information is derived from safety data sheets for Alosetron hydrochloride, which is structurally similar to this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][4] |
| Skin Irritation | Causes skin irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2][3] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container should be suitable for chemical waste, with a secure lid to prevent spills or the release of dust.
3. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. They will provide specific guidance on the disposal procedures that comply with local, state, and federal regulations.
-
Inform them of the nature and quantity of the waste to be disposed of.
4. Adherence to Regulatory Guidelines:
-
The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and may be subject to the Resource Conservation and Recovery Act (RCRA).[5][6][7]
-
It is illegal and unsafe to dispose of this compound down the drain or in regular trash.[8][9][10]
5. Professional Waste Disposal Service:
-
Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal contractor.
-
Ensure the contractor is aware of the contents of the container to facilitate proper handling and final disposal, which is typically incineration at a permitted facility.[6][7]
6. Documentation:
-
Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance and laboratory safety audits.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. oncolink.org [oncolink.org]
- 10. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Alosetron-d3
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of potent compounds like Alosetron-d3 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate safe laboratory practices.
This compound, a deuterated analog of Alosetron, is a potent compound that requires careful handling to avoid exposure. Alosetron hydrochloride is classified as toxic if swallowed and causes serious eye irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on established safety protocols for hazardous drugs.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of powder-free gloves.[5] Change gloves regularly or immediately if contaminated, torn, or punctured.[5] |
| Eye Protection | Safety Goggles | Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[1] |
| Body Protection | Laboratory Coat/Gown | Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation :
-
Work in a designated restricted area with controlled access.[5]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Decontamination :
-
Wipe down all surfaces and equipment with an appropriate deactivating agent after use.
-
Remove the outer pair of gloves before leaving the immediate work area.[5]
-
-
Personal Hygiene :
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
-
Caption: A visual guide to the step-by-step process for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, gowns, and bench paper, should be considered hazardous waste.
-
Containerization :
-
Disposal Route : Dispose of all this compound waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[1][3] Do not dispose of this compound down the drain.[6]
For unused or expired medicine in a non-laboratory setting, the safest method of disposal is through a drug take-back program.[6][7] If a take-back program is not available, the FDA recommends mixing the medicine with an unpalatable substance like dirt or cat litter, placing it in a sealed container, and then throwing it in the household trash.[7][8]
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. osha.gov [osha.gov]
- 6. epa.gov [epa.gov]
- 7. oncolink.org [oncolink.org]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
